4,4,5-Trimethyl-2-methylidene-3H-pyrrole
Description
Structure
2D Structure
Properties
CAS No. |
110466-35-8 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
4,4,5-trimethyl-2-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h1,5H2,2-4H3 |
InChI Key |
LXZNKRDDAXTVIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)CC1(C)C |
Canonical SMILES |
CC1=NC(=C)CC1(C)C |
Synonyms |
2H-Pyrrole,3,4-dihydro-4,4,5-trimethyl-2-methylene-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical structural analysis of the novel compound 4,4,5-trimethyl-2-methylidene-3H-pyrrole. Due to the limited availability of experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of analogous chemical structures and established principles of organic spectroscopy. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and structural characterization of this and similar pyrroline derivatives. Visual diagrams generated using Graphviz are provided to illustrate a hypothetical synthetic pathway, a typical experimental workflow for structural elucidation, and the logical correlation of predicted NMR signals to the molecular structure.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency correlations for similar structural motifs.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C5-CH ₃ | 1.2 - 1.4 | d | 3H |
| C4-(CH ₃)₂ | 1.1 - 1.3 | s | 6H |
| C5-H | 2.8 - 3.2 | q | 1H |
| =CH ₂ | 4.5 - 4.8 | s | 1H |
| =CH ₂ | 4.8 - 5.1 | s | 1H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C 5-CH₃ | 15 - 25 |
| C 4-(CH₃)₂ | 25 - 35 |
| C 4 | 40 - 50 |
| C 5 | 55 - 65 |
| C 3 | 170 - 180 |
| =C H₂ | 90 - 100 |
| C 2 | 160 - 170 |
Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-H stretch (sp²) | 3010 - 3100 | Medium |
| C=N stretch (imine) | 1640 - 1690 | Medium-Strong |
| C=C stretch (alkene) | 1620 - 1680 | Medium |
| C-H bend (gem-dimethyl) | 1365 - 1385 | Medium-Strong |
| C-H bend (alkene) | 890 - 950 | Strong |
Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Notes |
| 137 | [M]⁺ | Molecular Ion |
| 122 | [M - CH₃]⁺ | Loss of a methyl group |
| 108 | [M - C₂H₅]⁺ | Possible rearrangement and loss of ethyl |
| 94 | [M - C₃H₇]⁺ | Loss of an isopropyl fragment |
| 82 | [M - C₄H₇]⁺ | Cleavage of the pyrroline ring |
Experimental Protocols
The following are generalized protocols for the synthesis and structural analysis of this compound.
Hypothetical Synthesis of 2-Methylidene-3H-pyrrole Derivatives
A potential synthetic route to the target molecule could involve the reaction of a suitable ketoxime with acetylene, a method known for producing 3H-pyrroles.
Materials:
-
3,3,4-Trimethylpentan-2-one
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetylene gas
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
High-pressure reaction vessel
Procedure:
-
Oxime Formation:
-
Dissolve 3,3,4-trimethylpentan-2-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in pyridine.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated copper (II) sulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketoxime. Purify by column chromatography if necessary.
-
-
Cyclization Reaction:
-
In a high-pressure reaction vessel, dissolve the purified ketoxime (1 equivalent) and potassium hydroxide (2 equivalents) in DMSO.
-
Purge the vessel with nitrogen, then introduce acetylene gas to the desired pressure (e.g., 10-15 atm).
-
Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent the excess acetylene.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial. For a liquid sample, use 1-2 drops.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or swirling may be applied.[3]
-
Prepare a Pasteur pipette with a small plug of cotton or glass wool at the neck to act as a filter.[3][4]
-
Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.[2][4]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2][4]
-
Cap the NMR tube securely and label it appropriately.
-
Clean the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[1]
Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of ¹³C.
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).
FT-IR Spectroscopy
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Lower the pressure clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5]
Mass Spectrometry
Sample Preparation (Direct Infusion ESI):
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Visualizations
Hypothetical Synthetic Pathway
Caption: Hypothetical two-step synthesis of the target molecule.
Experimental Workflow for Structural Elucidation
Caption: Workflow for synthesis, purification, and analysis.
Predicted ¹H NMR Signal Correlation
Caption: Correlation of proton environments to predicted NMR signals.
References
Technical Guide: Spectroscopic and Synthetic Profile of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a predicted spectroscopic profile and a putative synthetic pathway for 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. As of the date of this publication, specific experimental data for this compound is not available in the public domain. The information presented herein is based on established principles of organic chemistry and spectroscopic data from analogous structures.
Introduction
This compound is a substituted pyrrole derivative characterized by a gem-dimethyl group at the C4 position, a methyl group at the C5 position, and an exocyclic methylene group at the C2 position. The presence of the 3H-pyrrole tautomeric form is dictated by the substitution pattern, which precludes aromatization of the pyrrole ring. This technical guide outlines the predicted spectroscopic characteristics of this molecule and proposes a viable synthetic route for its preparation.
Predicted Spectroscopic Data
The spectroscopic data for this compound has been estimated based on the analysis of structurally related compounds. The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | s | 2H | =CH₂ (exocyclic methylene) |
| ~2.3 | s | 1H | H3 |
| ~1.9 | s | 3H | 5-CH₃ |
| ~1.2 | s | 6H | 4,4-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 |
| ~140 | C5 |
| ~100 | =CH₂ (exocyclic methylene) |
| ~55 | C4 |
| ~40 | C3 |
| ~25 | 4,4-(CH₃)₂ |
| ~15 | 5-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~2960 | Strong | C-H stretch (sp³) |
| ~2870 | Strong | C-H stretch (sp³) |
| ~1640 | Medium | C=C stretch (exocyclic methylene) |
| ~1580 | Medium | C=N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 94 | [M - C(CH₃)₂ + H]⁺ |
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to this compound could involve a multi-step sequence starting from readily available precursors. A potential disconnection approach suggests the formation of the pyrrole ring via a Paal-Knorr type synthesis or a related cyclization reaction. A hypothetical synthetic workflow is presented below.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 4,4-Dimethyl-3-hexen-2-one
-
To a stirred solution of 3,3-dimethyl-2-butanone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.2 eq).
-
Cool the mixture to 0 °C and add acetaldehyde (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with dilute HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 4,4-dimethyl-3-hexen-2-one.
Step 2: Synthesis of 4,4,5-Trimethyl-3,4-dihydro-2H-pyrrole
-
In a high-pressure reaction vessel, combine 4,4-dimethyl-3-hexen-2-one (1.0 eq) and a solution of ammonia in methanol (excess).
-
Heat the sealed vessel to 150 °C for 24 hours.
-
Cool the vessel to room temperature and carefully vent the ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4,5-trimethyl-3,4-dihydro-2H-pyrrole.
Step 3: Synthesis of this compound
-
To a solution of 4,4,5-trimethyl-3,4-dihydro-2H-pyrrole (1.0 eq) in dry toluene, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography on neutral alumina (eluent: hexane/diethyl ether gradient) to yield this compound.
Logical Relationship of Spectroscopic Features
The following diagram illustrates the correlation between the structural features of the target molecule and its predicted spectroscopic data.
Caption: Correlation of molecular structure with spectroscopic data.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for this compound. The information presented serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyrrole derivatives. Experimental verification of the data presented in this document is highly encouraged.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the novel heterocyclic compound, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a robust framework for researchers undertaking its synthesis and characterization. The guide outlines detailed experimental protocols, predicted spectral data based on analogous structures, and visual workflows to aid in the acquisition and interpretation of NMR spectra.
Molecular Structure
The structure of this compound is characterized by a five-membered nitrogen-containing ring with an exocyclic double bond and multiple methyl substituents. Understanding the arrangement of these functional groups is crucial for the prediction and interpretation of its NMR spectra.
Caption: Molecular structure of this compound.
Predicted NMR Data
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established chemical shift ranges for analogous functional groups found in pyrrole derivatives and other heterocyclic systems.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| =CH₂ (methylidene) | 4.5 - 5.5 | Singlet (or two closely spaced singlets) | N/A | 2H |
| -CH₃ (at C5) | 2.0 - 2.5 | Singlet | N/A | 3H |
| -C(CH₃)₂ (gem-dimethyl at C4) | 1.0 - 1.5 | Singlet | N/A | 6H |
| -CH₂- (ring methylene at C3) | 2.5 - 3.0 | Singlet | N/A | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | 150 - 170 |
| =CH₂ (methylidene) | 90 - 110 |
| C-N (C5) | 60 - 80 |
| C(CH₃)₂ (C4) | 40 - 60 |
| -CH₂- (C3) | 30 - 50 |
| -CH₃ (at C5) | 15 - 25 |
| -C(CH₃)₂ (gem-dimethyl at C4) | 20 - 30 |
Experimental Protocols
A standardized experimental approach is critical for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the analysis of this compound.
Sample Preparation
Proper sample preparation is paramount for achieving high-resolution NMR spectra.[6][7][8][9][10]
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][8]
-
Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent.[6][8] Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may be used depending on the compound's solubility. The choice of solvent can influence the chemical shifts of the pyrrole ring protons.[1]
-
Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[7][9]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.[6][8]
Caption: A generalized workflow for NMR sample preparation and data acquisition.
NMR Instrument Parameters
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.[11][12]
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Spectral Width: 0-220 ppm.
-
Spectral Interpretation and Structural Assignment
The interpretation of the ¹H and ¹³C NMR spectra will rely on the chemical shifts, signal integrations, and coupling patterns (or lack thereof) to assign the resonances to the specific protons and carbons in the molecule.[13][14][15] Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming assignments.
Caption: A diagram illustrating the logical workflow for NMR spectral interpretation.
Key Features to Expect in the Spectra:
-
¹H NMR: The spectrum is expected to be relatively simple due to the high degree of substitution and the presence of quaternary carbons, leading to several singlets. The two protons of the exocyclic methylidene group are expected to be the most downfield of the aliphatic protons. The gem-dimethyl groups at C4 should appear as a single intense singlet integrating to 6H. The methyl group at C5 will be a singlet integrating to 3H, and the methylene protons at C3 will also likely be a singlet integrating to 2H.
-
¹³C NMR: The spectrum will show distinct signals for each carbon environment. The imine carbon (C2) and the exocyclic methylidene carbon (=CH₂) are expected to be the most downfield among the sp² hybridized carbons. The quaternary carbons (C2, C4, and C5) will likely have lower intensities compared to the protonated carbons.
This technical guide provides a foundational framework for the NMR analysis of this compound. By following the outlined experimental protocols and utilizing the predictive data and interpretation strategies, researchers can confidently characterize this novel compound.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. acgpubs.org [acgpubs.org]
- 3. youtube.com [youtube.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Interpreting | OpenOChem Learn [learn.openochem.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a predictive overview of the mass spectrometric behavior of the novel compound 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. In the absence of direct experimental data for this specific molecule, this paper leverages established principles of mass spectrometry and documented fragmentation patterns of structurally related pyrrole derivatives to forecast its mass spectrum and fragmentation pathways. This guide offers a foundational framework for researchers engaged in the synthesis, characterization, and application of this and similar heterocyclic compounds.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrometric analysis of this compound is anticipated to yield a distinct fragmentation pattern under electron ionization (EI). The molecular ion (M+) peak is expected to be prominent, with subsequent fragmentation events providing structural insights. The proposed fragmentation pathways are elucidated based on the known behavior of pyrrole derivatives, which often involve cleavages influenced by the positions of substituents.[1]
Proposed Fragmentation Pathway
The initial ionization of this compound will generate the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of methyl groups, cleavage of the exocyclic double bond, and ring opening or rearrangement. The stability of the resulting fragment ions will dictate the relative abundance observed in the mass spectrum.
Tabulated Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and their anticipated relative abundances.
| Fragment Ion | Proposed Structure | m/z (Predicted) | Relative Abundance (Predicted) | Fragmentation Pathway |
| [M]+• | C8H13N+• | 123 | High | Molecular Ion |
| [M-CH3]+ | C7H10N+ | 108 | Moderate to High | Loss of a methyl radical from C4 or C5 |
| [M-C2H4]+• | C6H9N+• | 95 | Moderate | Retro-Diels-Alder type rearrangement |
| [C5H8N]+ | C5H8N+ | 82 | Moderate | Cleavage of the pyrrole ring |
| [C4H5N]+• | C4H5N+• | 67 | Low to Moderate | Further fragmentation of larger ions |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a generalized experimental protocol for obtaining the mass spectrum of a novel solid or liquid organic compound such as this compound using a standard electron ionization mass spectrometer.
Objective: To acquire a high-quality electron ionization mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Materials and Instrumentation:
-
This compound sample
-
High-resolution mass spectrometer with an electron ionization source
-
Direct insertion probe or gas chromatography (GC) inlet system
-
Volatile solvent (e.g., methanol, dichloromethane) if using a GC inlet
-
Helium (carrier gas for GC)
Procedure:
-
Sample Preparation:
-
For direct insertion probe: Dissolve a small amount of the sample (approximately 0.1 mg) in a minimal amount of a volatile solvent. Apply the solution to the probe tip and allow the solvent to evaporate.
-
For GC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard)
-
Mass Range: m/z 40-400 (or a range appropriate to capture the molecular ion and expected fragments)
-
Scan Rate: 1 scan/second
-
Ion Source Temperature: 200-250 °C
-
GC conditions (if applicable):
-
Injector Temperature: 250 °C
-
Column: Appropriate capillary column (e.g., DB-5ms)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).
-
Carrier Gas Flow Rate: 1-2 mL/min
-
-
-
Data Acquisition:
-
Introduce the sample into the ion source via the direct insertion probe or GC injection.
-
Initiate data acquisition.
-
Monitor the total ion chromatogram (TIC) to observe the elution of the compound (for GC-MS) or the signal from the direct probe.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the TIC.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.
Caption: Experimental workflow for mass spectrometric analysis.
Caption: Proposed fragmentation pathway of the target compound.
References
Electronic Structure of Trimethyl-Substituted 3H-Pyrroles: A Technical Overview
Despite a comprehensive search of scientific literature, specific experimental and detailed computational data on the electronic structure of trimethyl-substituted 3H-pyrroles remains elusive. This technical guide, therefore, outlines the theoretical framework and prospective experimental approaches for elucidating the electronic properties of these compounds, drawing parallels from studies on related substituted pyrrole derivatives.
Theoretical and Computational Framework
The electronic structure of trimethyl-substituted 3H-pyrroles can be effectively modeled using computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.
Key Computational Parameters
A summary of theoretical electronic structure parameters that would be calculated for trimethyl-substituted 3H-pyrroles is presented in Table 1. These parameters provide fundamental insights into the molecule's reactivity, stability, and optical properties.
| Parameter | Description | Significance in Drug Development |
| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the highest energy orbital containing electrons. A higher HOMO energy indicates a greater propensity to donate electrons. | Relates to the molecule's potential to interact with biological targets through electron donation, influencing binding affinity and metabolic stability. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital without electrons. A lower LUMO energy suggests a greater ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack and its ability to accept electrons in enzymatic reactions or receptor binding. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. | A key indicator of a molecule's reactivity and potential for degradation. It can also be related to the molecule's color and photostability. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule in its gaseous state. | Provides a measure of the ease of oxidation, which is crucial for understanding metabolic pathways and potential for generating reactive intermediates. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule in its gaseous state. | Indicates the ease of reduction and is relevant for understanding interactions with electron-rich biological environments. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Visualizes sites for potential non-covalent interactions with biological macromolecules, guiding the design of compounds with improved binding characteristics. |
Table 1. Key Theoretical Electronic Structure Parameters. This table outlines the essential computational parameters used to characterize the electronic properties of molecules like trimethyl-substituted 3H-pyrroles and their relevance in the context of drug discovery and development.
Computational Methodology
Software: Gaussian, Spartan, or other quantum chemistry software packages. Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher) is a common choice for balancing accuracy and computational cost. Procedure:
-
Geometry Optimization: The 3D structure of the specific trimethyl-substituted 3H-pyrrole isomer is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out to determine the HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties. Ionization potential and electron affinity can be calculated using the ∆SCF method (difference in self-consistent field energies between the neutral and ionized states).
Prospective Experimental Protocols
To validate computational predictions and provide direct measurements of the electronic structure, a combination of spectroscopic and electrochemical techniques would be necessary.
Photoelectron Spectroscopy (PES)
Objective: To experimentally determine the ionization potentials of the molecule. Methodology:
-
Sample Preparation: The trimethyl-substituted 3H-pyrrole is vaporized under high vacuum.
-
Ionization: The gaseous sample is irradiated with a beam of high-energy photons (usually ultraviolet light for valence electrons), causing the ejection of electrons.
-
Analysis: The kinetic energy of the ejected photoelectrons is measured. The ionization potential is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.
-
Data Interpretation: The resulting spectrum shows peaks corresponding to the ionization from different molecular orbitals.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the molecule, which are related to the HOMO and LUMO energies. Methodology:
-
Electrolyte Solution: A solution of the trimethyl-substituted 3H-pyrrole is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Three-Electrode Setup: A working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in the solution.
-
Potential Sweep: The potential of the working electrode is swept linearly with time between two set limits, and the resulting current is measured.
-
Data Analysis: The cyclic voltammogram plots the current as a function of the applied potential. The potentials at which oxidation and reduction peaks occur provide information about the energies of the HOMO and LUMO levels, respectively.
Visualization of Methodologies
To illustrate the workflow for characterizing the electronic structure of these compounds, the following diagrams are provided.
Figure 1. Experimental Workflow. This diagram outlines the key steps for the synthesis, purification, and experimental characterization of the electronic structure of a trimethyl-substituted 3H-pyrrole isomer.
Figure 2. Computational Workflow. This diagram illustrates the typical workflow for the computational investigation of the electronic structure of a trimethyl-substituted 3H-pyrrole isomer using Density Functional Theory (DFT).
Conclusion and Future Directions
The electronic structure of trimethyl-substituted 3H-pyrroles represents an important yet underexplored area of chemical research. The methodologies outlined in this guide provide a clear roadmap for future investigations. A systematic study combining computational modeling with experimental validation is crucial to build a comprehensive understanding of how the position of methyl substituents on the 3H-pyrrole core influences its electronic properties. Such knowledge would be invaluable for the rational design of novel therapeutic agents and functional materials. Further research is strongly encouraged to generate and publish specific data for this class of compounds.
literature review on substituted 2-methylidene-3H-pyrroles
An In-depth Technical Guide on Substituted 2-Methylidene-3H-Pyrroles and Their Tautomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, the substituted 2-methylidene-3H-pyrrole framework, and its more stable tautomeric form, 3-ylidene-pyrrolin-2-one, represent a class of compounds with significant synthetic versatility and a broad spectrum of biological activities. These compounds, characterized by a five-membered lactam ring with an exocyclic double bond, have garnered interest for their potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[1][2] This technical guide provides a comprehensive literature review of the synthesis, reactivity, and biological evaluation of this chemical class. It includes detailed experimental protocols for key synthetic methodologies, quantitative data summarized in structured tables, and visualizations of synthetic pathways and reaction mechanisms to facilitate understanding and further research.
Introduction and Nomenclature
The core structure of interest is the 2-methylidene-3H-pyrrole, which exists in tautomeric equilibrium with the more commonly cited 2(3H)-pyrrolone or pyrrolin-2-one. The 3-ylidene derivatives are particularly prevalent in the literature. These compounds are five-membered heterocyclic lactams, and their multifunctionality allows for various stereo- and regioselective transformations, making them valuable building blocks in organic synthesis.[1][3] Their biological significance is underscored by their presence in natural products like prodigiosin and their demonstrated efficacy in various pharmacological assays.[1] This review will focus on synthetic routes to access this scaffold, its chemical reactivity, and its documented biological activities.
Synthetic Methodologies
Several robust methods have been developed for the synthesis of substituted 2-methylidene-3H-pyrroles and their pyrrolone tautomers. The most prominent approaches include the conversion of furanones, multicomponent reactions, and the cyclization of acyclic precursors.
Synthesis from 3-Arylidene-2(3H)-Furanones
A straightforward method for preparing 3-arylidene-2(3H)-pyrrolones involves the aminolysis of corresponding 3-arylidene-2(3H)-furanones. The reaction proceeds by treating the furanone with ammonia or a primary amine, which opens the lactone ring to form a γ-ketoamide intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the target N-substituted or N-unsubstituted pyrrolone.[2][4]
Caption: Conversion of furanones to pyrrolones.
Table 1: Synthesis of Pyrrolones from Furanones
| Starting Furanone | Amine | Product | Yield (%) | Ref |
|---|---|---|---|---|
| 3-Arylidene-5-biphenyl-2(3H)-furanone | Dry NH3 in Ethanol | 3-Arylidene-5-biphenyl-2(3H)-pyrrolone | N/A | [2] |
| 3-Arylidene-5-biphenyl-2(3H)-furanone | Benzylamine | 3-Arylidene-5-biphenyl-1-benzyl-2(3H)-pyrrolone | N/A |[2] |
Representative Experimental Protocol: Synthesis of 3-Arylidene-5-biphenyl-1-benzyl-2(3H) pyrrolones [2] Appropriate 3-arylidene-5-biphenyl-2(3H)-furanones are reacted with benzylamine in dry benzene. This reaction yields γ-ketobenzylamides, which are subsequently lactamized in 6N HCl to afford the final N-benzyl-pyrrolones.[2]
Multicomponent Synthesis of 3-Hydroxy-3-pyrrolin-2-ones
Three-component reactions (MCRs) provide an efficient and atom-economical route to highly functionalized pyrrolinones. A common strategy involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester (e.g., ethyl 2,4-dioxovalerate or sodium diethyl oxalacetate) in an acidic medium.[5][6] The reaction proceeds through the formation of an iminium species, which is then attacked by the enol form of the ketoester, followed by intramolecular cyclization.
Caption: Mechanism of the three-component reaction.
Table 2: Synthesis of 3-Hydroxy-3-pyrrolin-2-ones via MCR
| Aldehyde (Ar¹) | Amine (Ar²) | β-Ketoester | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Benzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | 4-acetyl-1,5-diphenyl-3-hydroxy-3-pyrrolin-2-one | 77 | [5] |
| 4-Chlorobenzaldehyde | Aniline | Ethyl 2,4-dioxovalerate | 4-acetyl-5-(4-chlorophenyl)-1-phenyl-3-hydroxy-3-pyrrolin-2-one | 80 | [5] |
| 4-Methylbenzaldehyde | Aniline | Sodium diethyl oxalacetate | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 85 | [6] |
| 4-Nitrobenzaldehyde | Benzylamine | Sodium diethyl oxalacetate | 1-benzyl-4-ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-3-pyrroline-2-one | 91 |[6] |
Detailed Experimental Protocol: Synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one [5] A model reaction was performed using benzaldehyde (1a), aniline (2), and ethyl 2,4-dioxovalerate (3) in glacial acetic acid. Optimal yields were obtained with a reactant ratio of 1:1:1.5, respectively. Reacting equimolar amounts (0.5 M in acetic acid) at room temperature resulted in the formation of the product in 70% yield. Increasing the amount of ethyl 2,4-dioxovalerate to 1.5 equivalents increased the yield to 77%.
Thermal Cyclization of Acetylenic Enamines
A transition-metal-free approach allows for the synthesis of 4-aryl-2-(trimethylsilylmethylene)-1,2-dihydro-3H-pyrrol-3-ones. The method involves the in-situ generation of acetylenic enamines from readily available enynones and primary amines, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[7] This reaction is highly regioselective and proceeds in a short time frame.
Caption: Synthesis via thermal cyclization.
Table 3: Synthesis of 2-(Trimethylsilylmethylene)-pyrrol-3-ones
| Enynone Substituent (Ar) | Amine (R) | Product | Yield (%) | Ref |
|---|---|---|---|---|
| Phenyl | Phenyl | 1,4-Diphenyl-2-(trimethylsilylmethylene)-pyrrol-3-one | 90 | [7] |
| 4-Tolyl | Phenyl | 1-Phenyl-4-(p-tolyl)-2-(trimethylsilylmethylene)-pyrrol-3-one | 85 | [7] |
| 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-1-phenyl-2-(trimethylsilylmethylene)-pyrrol-3-one | 91 | [7] |
| Phenyl | Benzyl | 1-Benzyl-4-phenyl-2-(trimethylsilylmethylene)-pyrrol-3-one | 88 |[7] |
Detailed Experimental Protocol: General Procedure for Pyrrolone Synthesis via Thermal Cyclization [7] In a vial, the appropriate amine (0.35 mmol, 1 equiv) is added to a solution of the enynone (0.35 mmol, 1 equiv) in diphenyl ether (0.5 mL). The vial is sealed and heated at 80 °C until TLC indicates full conversion of the starting material (typically 15–60 min). The reaction mixture is then heated further at 200 °C in an oil bath for an additional 30–60 minutes. After cooling to room temperature, the reaction mixture is subjected to flash chromatography on silica (n-hexane/ethyl acetate) to afford the pure pyrrolone products.
Biological Activities
Substituted 2-methylidene-3H-pyrroles and their tautomers exhibit a wide range of pharmacological activities. Their planar structure and capacity for hydrogen bonding allow them to interact with various biological targets.
Antimicrobial Activity
Several series of 3-arylidene-2(3H)-pyrrolones have been evaluated for their antimicrobial properties. They have shown bacteriostatic activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity.[1][2]
Table 4: Antimicrobial Activity of Substituted Pyrrolones
| Compound Series | Test Organism | Activity | Ref |
|---|---|---|---|
| 3-Arylidene-5-(substituted)-2(3H)-pyrrolones | Candida albicans | Good (MIC = 2 µg/mL) | [2] |
| 3-Arylidene-5-(substituted)-2(3H)-pyrrolones | Aspergillus niger | Good (MIC = 6.25 µg/mL) | [2] |
| 1-Substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones | S. aureus, E. coli | Bacteriostatic |[1] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of this scaffold is significant. A series of 3-arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones demonstrated promising anti-inflammatory effects.[1] It was noted that N-benzylation markedly increased the activity compared to the N-unsubstituted analogues.[1] Certain derivatives also showed potent analgesic activity.[1]
Caption: Inhibition of COX enzymes by pyrrolones.
Table 5: Anti-inflammatory and Analgesic Activity
| Compound Series | Activity Type | Observation | Ref |
|---|---|---|---|
| 3-Arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones | Anti-inflammatory | Promising activity | [1] |
| 3-Arylidene-4-(4-chloro-phenyl)-1-benzyl-2(3H)-pyrrolones | Anti-inflammatory | Promising activity | [1] |
| 3-Hydroxy-1,5-diaryl-4-pivaloyl-2,5-dihydro-2-pyrrolones | Analgesic | Potent activity | [1] |
| 3-Arylidene-4-(4-phenoxy-phenyl)-1-benzyl-2(3H)-pyrrolones | Analgesic | Promising activity |[1] |
Antioxidant Activity
Derivatives of 3-hydroxy-3-pyrroline-2-one have been investigated for their antioxidant properties. In a DPPH assay, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a promising radical scavenger.[6] Quantum chemistry calculations supported these findings, suggesting it is an effective scavenger of hydroxyl radicals (HO•) in both polar and non-polar environments, with a potency comparable to known antioxidants like melatonin and Trolox.[6]
Conclusion
The substituted 2-methylidene-3H-pyrrole scaffold and its pyrrolin-2-one tautomers are synthetically accessible and biologically relevant. Versatile synthetic strategies, particularly multicomponent reactions, allow for the creation of diverse chemical libraries. The broad pharmacological profile, encompassing antimicrobial, anti-inflammatory, and antioxidant activities, establishes this class of compounds as a promising starting point for the development of new therapeutic agents. Future work should focus on optimizing the scaffold to enhance potency and selectivity for specific biological targets, as well as on elucidating detailed mechanisms of action. The experimental protocols and summarized data within this guide serve as a valuable resource for researchers aiming to explore this promising area of medicinal chemistry.
References
- 1. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of the synthesis or use of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole as a diene in Diels-Alder reactions. The following application notes and protocols are therefore generalized based on the known reactivity of related 2-alkylidene-3H-pyrrole (pyrrolenine) systems and the fundamental principles of cycloaddition reactions. These notes are intended to serve as a theoretical guide and a starting point for experimental investigation.
Introduction
Pyrroles are generally poor dienes in Diels-Alder reactions due to their aromatic character, which favors substitution over addition reactions.[1][2] However, non-aromatic isomers of pyrroles, such as 2-alkylidene-3H-pyrroles (also known as pyrrolenines), are not aromatic and contain a fixed s-cis diene system, making them potentially valuable partners in [4+2] cycloaddition reactions. The compound this compound is a substituted pyrrolenine that could theoretically serve as a diene to construct complex heterocyclic scaffolds. The resulting cycloadducts would contain a nitrogen-bridged bicyclic system with a gem-dimethyl group, a structural motif of interest in medicinal chemistry.
Theoretical Framework and Potential Applications
The exocyclic double bond of this compound is part of a conjugated system, making it a candidate for Diels-Alder reactions. The reaction would involve the [4+2] cycloaddition of the pyrrolenine with a dienophile to yield a 2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoindole derivative.
Potential Advantages:
-
Access to Novel Scaffolds: This reaction could provide a direct route to highly substituted nitrogen-containing bicyclic systems.
-
Stereochemical Complexity: The reaction could generate multiple new stereocenters in a single step.
-
Introduction of a Gem-Dimethyl Group: The trimethyl substitution on the pyrrole ring allows for the incorporation of a quaternary carbon center, which is a common feature in many biologically active molecules.
Key Challenges:
-
Stability of the Diene: Pyrrolenines can be unstable and prone to rearrangement or polymerization. The gem-dimethyl group at the 4-position may enhance its stability.
-
Rearomatization: The initial Diels-Alder adduct may be susceptible to rearomatization to a more stable pyrrole ring system, especially under harsh reaction conditions.[3]
-
Regio- and Stereoselectivity: The reaction with unsymmetrical dienophiles could lead to a mixture of regioisomers. The facial selectivity of the cycloaddition will determine the stereochemistry of the product.
Hypothetical Diels-Alder Reaction
The proposed Diels-Alder reaction of this compound with a generic dienophile is illustrated below. The reaction is expected to proceed more readily with electron-deficient dienophiles, such as maleimides, acrylates, and quinones.
Caption: General scheme of the Diels-Alder reaction.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the Diels-Alder reaction between this compound and various dienophiles. These tables are intended to serve as a template for presenting experimental results.
Table 1: Screening of Dienophiles
| Entry | Dienophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (endo:exo) |
| 1 | N-Phenylmaleimide | Toluene | 80 | 12 | 75 | >95:5 |
| 2 | Dimethyl acetylenedicarboxylate | Xylene | 110 | 24 | 60 | N/A |
| 3 | Maleic anhydride | Dioxane | 100 | 18 | 68 | >95:5 |
| 4 | Benzoquinone | Benzene | 80 | 8 | 55 | 90:10 |
| 5 | Methyl acrylate | Toluene | 110 | 48 | 40 | 80:20 |
Table 2: Optimization of Reaction Conditions with N-Phenylmaleimide
| Entry | Solvent | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 80 | 12 | 75 |
| 2 | Dichloromethane | None | 40 | 24 | 50 |
| 3 | Acetonitrile | None | 80 | 12 | 65 |
| 4 | Toluene | Sc(OTf)₃ (10) | 25 | 6 | 85 |
| 5 | Dichloromethane | Sc(OTf)₃ (10) | 0 | 12 | 82 |
Experimental Protocols
This section provides a generalized protocol for conducting the Diels-Alder reaction. Researchers should perform their own optimizations and safety assessments.
Protocol 1: General Procedure for the Diels-Alder Reaction
Materials:
-
This compound (Diene)
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the dienophile (1.0 eq).
-
Dissolve the dienophile in the chosen anhydrous solvent (e.g., toluene, 0.1 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
If a Lewis acid catalyst is used, add it at this stage (e.g., Sc(OTf)₃, 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Caption: Experimental workflow for the Diels-Alder reaction.
Factors Influencing Reaction Success
The success of the Diels-Alder reaction with this compound will depend on a careful balance of several factors.
Caption: Logical relationship of factors affecting the reaction.
Conclusion
While there is no specific literature on the use of this compound in Diels-Alder reactions, its structure suggests it could be a viable diene for the synthesis of novel heterocyclic compounds. The provided application notes and protocols offer a theoretical framework and a starting point for researchers interested in exploring this chemistry. Experimental validation is necessary to determine the actual reactivity, scope, and limitations of this system. Careful optimization of reaction conditions will be crucial to maximize yields and control selectivity.
References
Application Notes & Protocols: 4,4,5-Trimethyl-2-methylidene-3H-pyrrole as a Potential Precursor for Prodigiosin Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prodigiosins are a family of tripyrrole red-pigmented alkaloids produced by various bacteria, including Serratia marcescens and Streptomyces coelicolor.[1] These natural products have garnered significant interest due to their diverse biological activities, including anticancer, immunosuppressive, antimicrobial, and antimalarial properties.[1][2] The characteristic structure of prodigiosin consists of three pyrrole rings (labeled A, B, and C) linked together.[3]
The biosynthesis of prodigiosin follows a bifurcated pathway where a bipyrrole precursor, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), is condensed with a monopyrrole precursor, 2-methyl-3-pentylpyrrole (MAP), in an enzymatic reaction.[1][4] This modular nature of prodigiosin synthesis allows for the generation of various analogues through the incorporation of different monopyrrole units, a strategy that has been exploited in both biosynthetic and chemical synthesis approaches.
While 4,4,5-trimethyl-2-methylidene-3H-pyrrole is not a naturally occurring precursor, its high degree of substitution makes it an interesting, albeit challenging, synthetic starting material for novel prodigiosin analogues. The exocyclic methylene group offers a reactive handle for functionalization and subsequent condensation reactions.
Proposed Synthetic Strategy for Prodigiosin Analogues
A plausible synthetic route to a prodigiosin analogue using a precursor derived from this compound would involve two key stages:
-
Synthesis of a Substituted Monopyrrole (Ring C): Conversion of the 2-methylidene-3H-pyrrole into a more stable, aromatic pyrrole derivative suitable for condensation. This would likely involve tautomerization and functional group manipulation.
-
Condensation with a Bipyrrole Aldehyde (Rings A-B): Acid-catalyzed condensation of the synthesized monopyrrole with a suitable bipyrrole aldehyde, such as 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), to yield the final tripyrrole prodigiosin analogue.
The following sections provide detailed protocols for the synthesis of a prodigiosin analogue, which can be adapted for use with novel monopyrrole precursors.
Experimental Protocols
The following protocols are adapted from established syntheses of prodigiosin and its derivatives and serve as a guide for the synthesis of novel analogues.
3.1. General Synthesis of a Substituted Monopyrrole (Analogue of Ring C)
This protocol describes a general method for preparing a substituted pyrrole that could be analogous to one derived from the title compound.
Table 1: Reaction Parameters for Substituted Monopyrrole Synthesis
| Parameter | Value |
| Reaction | Paal-Knorr Pyrrole Synthesis |
| Starting Materials | 2,5-hexanedione, primary amine |
| Solvent | Acetic Acid |
| Temperature | 110 °C |
| Reaction Time | 2 hours |
| Yield | 70-90% |
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq) and a primary amine (e.g., pentylamine, 1.1 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to 110 °C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole.
3.2. Synthesis of Prodigiosin Analogue via Acid-Catalyzed Condensation
This protocol details the condensation of a monopyrrole with a bipyrrole aldehyde to form the prodigiosin scaffold.
Table 2: Reaction Parameters for Prodigiosin Analogue Synthesis
| Parameter | Value |
| Reaction | Acid-Catalyzed Condensation |
| Starting Materials | Substituted Monopyrrole, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) |
| Solvent | Methanol |
| Catalyst | Hydrochloric Acid (concentrated) |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Yield | 60-80% |
Protocol:
-
Dissolve the substituted monopyrrole (1.0 eq) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes. A deep red color should develop.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the prodigiosin analogue.
Visualizations
4.1. Biosynthetic Pathway of Prodigiosin
Caption: Biosynthetic pathway of prodigiosin.
4.2. General Synthetic Workflow for Prodigiosin Analogues
Caption: General synthetic workflow for prodigiosin analogues.
Conclusion
While this compound remains a hypothetical precursor for alkaloid synthesis, the established chemistry of the prodigiosin family provides a robust framework for exploring its potential. The modular nature of prodigiosin synthesis, relying on the condensation of a monopyrrole and a bipyrrole unit, offers a promising avenue for the creation of novel analogues with potentially enhanced or unique biological activities. The protocols and workflows presented here serve as a foundational guide for researchers venturing into the synthesis of new prodigiosin derivatives from unconventional pyrrole precursors. Further research is warranted to investigate the reactivity of this compound and its successful incorporation into the prodigiosin scaffold.
References
- 1. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthetic Protocols for the Functionalization of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and synthetic protocols for the chemical functionalization of 4,4,5-trimethyl-2-methylidene-3H-pyrrole, a versatile heterocyclic building block. The inherent reactivity of its constituent moieties—the exocyclic methylene group and the endocyclic imine—offers a rich landscape for a variety of chemical transformations. These protocols are designed to be a practical resource for chemists engaged in the synthesis of novel pyrrole-based compounds for applications in medicinal chemistry, materials science, and chemical biology.
I. Overview of Reactivity
The synthetic utility of this compound stems from three primary modes of reactivity, which allow for the introduction of diverse functional groups and the construction of complex molecular architectures.
-
[4+2] Cycloaddition: The conjugated diene system of the azafulvene core can participate in Diels-Alder and related cycloaddition reactions with various dienophiles. This provides a powerful strategy for the construction of fused bicyclic systems.
-
Michael Addition: The exocyclic methylene group acts as a Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a cornerstone for introducing substituents at the C-2 methyl position.
-
Aromatization: The 3H-pyrrole core can be readily aromatized to the corresponding 1H-pyrrole. This transformation is often a facile process and can be a key step in the synthesis of highly substituted pyrroles.
The interplay of these reaction pathways allows for a modular and strategic approach to the synthesis of a diverse library of pyrrole derivatives.
II. Synthetic Protocols
This section details experimental procedures for the key functionalization strategies.
A. [4+2] Cycloaddition with Dienophiles
This protocol describes a typical Diels-Alder reaction of a 2-alkylidene-3H-pyrrole with an electron-deficient dienophile, leading to the formation of a tetrahydroquinoline derivative.
Table 1: [4+2] Cycloaddition Reaction Parameters
| Parameter | Value |
| Reactants | This compound, N-Phenylmaleimide |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product | Fused bicyclic lactam |
| Yield | Moderate to high |
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in toluene (0.1 M), add N-phenylmaleimide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Workflow for the [4+2] cycloaddition of this compound.
B. Michael Addition of Nucleophiles
This protocol outlines the conjugate addition of a soft nucleophile, such as a thiol, to the exocyclic methylene of the 2-alkylidene-3H-pyrrole.
Table 2: Michael Addition Reaction Parameters
| Parameter | Value |
| Reactants | This compound, Thiophenol |
| Base | Triethylamine (catalytic) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product | C-2 Functionalized 3H-pyrrole |
| Yield | High |
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.2 M).
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Caption: Generalized pathway for the Michael addition to this compound.
C. Aromatization to Functionalized Pyrroles
This protocol describes the acid-catalyzed aromatization of a 2-alkylidene-3H-pyrrole to a stable 1H-pyrrole derivative. This can occur spontaneously or be promoted by the addition of an acid catalyst.
Table 3: Aromatization Reaction Parameters
| Parameter | Value |
| Reactant | 2-Alkylidene-3H-pyrrole derivative |
| Catalyst | p-Toluenesulfonic acid (catalytic) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Product | Aromatized 1H-Pyrrole |
| Yield | High |
Experimental Protocol:
-
Dissolve the 2-alkylidene-3H-pyrrole derivative (1.0 eq) in acetonitrile (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Caption: Key requirements for the aromatization of 2-alkylidene-3H-pyrroles.
III. Conclusion
The synthetic protocols outlined in these application notes provide a robust starting point for the functionalization of this compound. The versatility of this scaffold, combined with the reliability of these transformations, makes it an attractive platform for the discovery and development of novel chemical entities with potential applications in various fields of chemical research. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Applications of Trimethylated Pyrroles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of trimethylated pyrrole derivatives in medicinal chemistry, with a focus on their potential as therapeutic agents. It includes summaries of their biological activities, experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.
Introduction to Trimethylated Pyrroles in Drug Discovery
Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4] The substitution of the pyrrole ring with various functional groups allows for the fine-tuning of its physicochemical and pharmacological properties. Trimethylated pyrroles, a specific class of substituted pyrroles, have emerged as promising candidates in various therapeutic areas, including oncology and inflammatory diseases. The strategic placement of three methyl groups on the pyrrole core can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Key Therapeutic Applications and Biological Activities
Trimethylated pyrrole derivatives have demonstrated significant potential in several key areas of medicinal chemistry, primarily as kinase inhibitors for the treatment of cancer and as anti-inflammatory agents.
Anticancer Activity: Kinase Inhibition
A prominent application of substituted pyrroles, including those with multiple methyl groups, is in the development of protein kinase inhibitors.[5][6][7] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases that are crucial for cancer cell proliferation and survival. Fused pyrrole systems, such as pyrrolopyrimidines, which can be considered highly substituted pyrroles, have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs) involved in tumorigenesis.[5][8][9]
Signaling Pathway: MAP Kinase (MAPK) Pathway Inhibition
A key signaling cascade often dysregulated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway relays extracellular signals to the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival. Many pyrrole-based kinase inhibitors target components of this pathway, such as EGFR, B-RAF, and MEK, to halt uncontrolled cell growth.
Diagram of the MAPK signaling pathway and the inhibitory action of trimethylated pyrrole derivatives.
Quantitative Data on Bioactive Pyrrole Derivatives
While specific data for simple trimethylated pyrroles is limited in publicly available literature, extensive research on highly substituted pyrrole derivatives, particularly pyrrolopyrimidines, provides valuable insights into their potential potency.
| Compound Class | Target Kinase(s) | Cell Line | IC50 | Reference |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | - | 11.9 nM | [10] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | - | 13.6 nM | [10] |
| Pyrrolo[2,3-d]pyrimidine | Aurora-A Kinase | HCT 116, MCF-7 | 0.11 µM | [11] |
| 3-Aroyl-1-arylpyrrole | Tubulin Polymerization | - | 0.86 µM | [12] |
| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M mutant) | - | 0.21 nM | [13] |
| Halogenated Pyrrolopyrimidine | EGFR | - | 79 nM | [5] |
| Halogenated Pyrrolopyrimidine | Her2 | - | 40 nM | [5] |
| Halogenated Pyrrolopyrimidine | VEGFR2 | - | 136 nM | [5] |
Anti-inflammatory Activity
Substituted pyrroles have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16][17] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Quantitative Data on Anti-inflammatory Pyrrole Derivatives
| Compound Class | Target | IC50 | Selectivity (COX-2/COX-1) | Reference |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 | Similar to Meloxicam | - | [15] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-2 | Similar to Meloxicam | Higher than Meloxicam | [15] |
| Pyrrole-acetic acid derivatives | COX-1 & COX-2 | Potent Inhibition | - | [14] |
Experimental Protocols
Synthesis of Trimethylated Pyrroles: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[18][19][20][21][22] This method is particularly suitable for the synthesis of 1,2,5-trimethylpyrrole.
Workflow for Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
General workflow for the Paal-Knorr synthesis of 1,2,5-trimethylpyrrole.
Detailed Protocol for the Synthesis of 1,2,5-Trimethylpyrrole
-
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Methylamine (e.g., 40% solution in water)
-
Glacial acetic acid (optional, as catalyst)
-
Ethanol
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or chromatography setup
-
-
Procedure:
-
In a round-bottom flask, dissolve acetonylacetone (1 equivalent) in ethanol.
-
Add an excess of methylamine solution (e.g., 2-3 equivalents). A weak acid like glacial acetic acid can be added to catalyze the reaction.[22]
-
Attach a reflux condenser and heat the reaction mixture to reflux for a specified time (typically 1-4 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with an organic solvent like diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,2,5-trimethylpyrrole.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Biological Assays
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of trimethylated pyrrole derivatives against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Test compound (trimethylated pyrrole derivative) dissolved in DMSO
-
Positive control inhibitor
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., phosphospecific antibody for ELISA, or a fluorescent/luminescent ATP detection kit)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of product formed (phosphorylated substrate) or the amount of ATP remaining using an appropriate detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
MTT Cell Proliferation Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Perspectives
Trimethylated pyrroles and related substituted pyrrole derivatives represent a valuable and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy as kinase inhibitors and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The Paal-Knorr synthesis and other modern synthetic methods provide accessible routes to a wide range of these derivatives, allowing for extensive structure-activity relationship (SAR) studies. Future research in this area will likely focus on the synthesis and evaluation of novel trimethylated pyrrole analogues with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and therapeutic applications for this promising class of compounds remains an active and exciting area of drug discovery.
References
- 1. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pyrrole-a-decisive-scaffold-for-the-development-of-therapeutic-agents-and-structure-activity-relationship - Ask this paper | Bohrium [bohrium.com]
- 4. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship [iris.cnr.it]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]
- 21. Pyrrole synthesis [organic-chemistry.org]
- 22. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Application Note: Synthesis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrol-3-one via Thermal Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2][3] The synthesis of substituted pyrroles, particularly those with exocyclic double bonds, offers pathways to novel molecular architectures for drug discovery.[4][5][6] This application note details a regioselective, transition-metal-free method for the synthesis of a 4,4,5-trimethyl-2-methylidene-3H-pyrrol-3-one derivative. The described protocol is based on the thermal cyclization of a substituted acetylenic enamine, a versatile and efficient method for constructing the 2-methylenepyrrol-3-one core.[7][8] This procedure provides a robust framework for the generation of libraries of related compounds for further investigation in drug development programs.
Hypothetical Reaction Scheme
This protocol describes the synthesis of 1-phenyl-4,4,5-trimethyl-2-methylidene-3H-pyrrol-3-one via a two-step, one-pot procedure from a suitable enynone precursor and aniline. The initial step involves the formation of an acetylenic enamine intermediate, which then undergoes a 5-exo-dig thermal cyclization in a high-boiling solvent like diphenyl ether.[7]
Experimental Protocol
Materials:
-
5-methyl-5-(phenylethynyl)hexane-2,4-dione (Enynone precursor)
-
Aniline
-
Diphenyl ether
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Enamine Formation: In a sealed vial, dissolve the enynone precursor (1.0 mmol) in THF (5 mL). Add aniline (1.0 mmol) to the solution. Heat the mixture at 60°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting enynone is consumed.
-
Solvent Evaporation: Once the enamine formation is complete, remove the THF under reduced pressure to yield the crude acetylenic enamine intermediate.
-
Thermal Cyclization: To the vial containing the crude enamine, add diphenyl ether (5 mL). Seal the vial and heat the reaction mixture to 200°C in an oil bath for 30-60 minutes. Monitor the cyclization progress by TLC.[7]
-
Purification: After cooling to room temperature, directly subject the reaction mixture to flash column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane) to separate the product from the diphenyl ether and any impurities.[7]
-
Product Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure. Characterize the final product, 1-phenyl-4,4,5-trimethyl-2-methylidene-3H-pyrrol-3-one, by NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 1-phenyl-4,4,5-trimethyl-2-methylidene-3H-pyrrol-3-one.
| Parameter | Value |
| Enynone Precursor (mmol) | 1.0 |
| Aniline (mmol) | 1.0 |
| Reaction Time (Enamine Formation) | 1.5 hours |
| Reaction Temperature (Enamine Formation) | 60°C |
| Reaction Time (Cyclization) | 45 minutes |
| Reaction Temperature (Cyclization) | 200°C |
| Isolated Yield | 85% |
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of the target pyrrole derivative.
Signaling Pathway Diagram (Hypothetical)
The synthesized 2-methylenepyrrol-3-one derivatives can be screened for their biological activity. For instance, they could be investigated as inhibitors of a specific kinase pathway implicated in a disease state. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Hypothetical inhibition of the Raf-MEK-ERK signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. scitechnol.com [scitechnol.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Transition-Metal-Free Synthesis of 2-(Trimethylsilylmethylene)pyrrol-3-ones by Thermal Cyclization of Acetylenic Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and a proposed protocol for the large-scale synthesis of the novel heterocyclic compound, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. Due to the absence of a direct, published synthetic route for this specific molecule, a two-step synthetic pathway is proposed. This pathway commences with a modified Trofimov reaction to construct the core pyrrole structure with a functionalized C2-substituent, followed by a dehydration step to introduce the exocyclic methylene group. The protocols detailed herein are based on analogous, well-established chemical transformations and are intended to serve as a foundational guide for the synthesis and future research of this compound.
Introduction
Substituted 3H-pyrroles are an important class of heterocyclic compounds that serve as versatile intermediates in organic synthesis and are scaffolds of interest in medicinal chemistry. The target molecule, this compound, possesses a unique substitution pattern, including a sterically hindered quaternary carbon center and an exocyclic double bond, which may confer interesting chemical and biological properties. This document outlines a plausible and scalable synthetic strategy, provides detailed experimental protocols, and presents quantitative data from analogous reactions to guide its synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The key steps are:
-
Step 1: Synthesis of 2-(Hydroxymethyl)-4,4,5-trimethyl-3H-pyrrole via a modified Trofimov reaction between 3,3-dimethylpentan-2-one oxime and propargyl alcohol in a superbasic medium (KOH/DMSO).
-
Step 2: Dehydration of 2-(Hydroxymethyl)-4,4,5-trimethyl-3H-pyrrole to yield the final product, this compound.
Figure 1: Proposed workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)-4,4,5-trimethyl-3H-pyrrole
This step involves the initial formation of the ketoxime from 3,3-dimethylpentan-2-one, followed by the core Trofimov reaction. The Trofimov reaction is a powerful method for synthesizing pyrroles from ketoximes and acetylenes in a superbasic medium.[1]
Protocol 1.1: Preparation of 3,3-Dimethylpentan-2-one Oxime
-
To a solution of 3,3-dimethylpentan-2-one (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 1.2: Modified Trofimov Reaction
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add potassium hydroxide (5-10 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
-
Heat the mixture to 80-100°C with vigorous stirring to ensure the dissolution of KOH.
-
Add a solution of 3,3-dimethylpentan-2-one oxime (1 equivalent) and propargyl alcohol (1-1.5 equivalents) in DMSO dropwise to the hot KOH/DMSO suspension over 1-2 hours.
-
Maintain the reaction temperature at 80-120°C and continue stirring for 4-8 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Dehydration of 2-(Hydroxymethyl)-4,4,5-trimethyl-3H-pyrrole
The final step is the dehydration of the allylic alcohol intermediate to form the exocyclic double bond of the target compound.
Protocol 2.1: Acid-Catalyzed Dehydration
-
Dissolve the 2-(hydroxymethyl)-4,4,5-trimethyl-3H-pyrrole intermediate (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05-0.1 equivalents).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Quantitative Data from Analogous Reactions
The following table summarizes typical reaction conditions and yields for analogous Trofimov reactions and dehydration of allylic alcohols, which can be used as a starting point for optimizing the synthesis of the target molecule.
| Reaction Step | Substrates | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trofimov Reaction | Ketoxime + Acetylene | KOH/DMSO | 70-120 | 2-8 | 30-80 | [1][2][3] |
| Trofimov Reaction | Aryl isoalkyl ketoximes + Acetylene | KOH/DMSO | 70 | 10-13 atm | 8-36 | [4] |
| Dehydration | Allylic Alcohol | p-TsOH, Toluene | Reflux | 2-6 | 70-95 | [5] |
| Dehydration | Tertiary Alcohol | H₂SO₄, Acetic Acid | 50-80 | 1-4 | 60-90 | [6] |
Logical Relationships and Mechanisms
The Trofimov reaction proceeds through a series of complex intermediates. The proposed mechanism for the formation of the pyrrole ring is depicted below.
Figure 2: Simplified mechanistic pathway of the Trofimov reaction.
The dehydration step follows a standard acid-catalyzed elimination mechanism (E1 or E2) to form the more stable conjugated system of the methylidene-pyrrole.
Conclusion
The proposed two-step synthesis provides a viable and scalable route to the novel compound this compound. The protocols are based on robust and well-documented reactions, offering a solid foundation for researchers to produce this molecule for further investigation into its chemical and biological properties. Optimization of reaction conditions will be necessary to achieve high yields and purity on a large scale.
References
Application Notes and Protocols for the Purification of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the inherent instability of many pyrrole derivatives, which can be sensitive to light, air, acid, and heat, appropriate purification techniques are critical to obtaining high-purity material for downstream applications.[1][2][3]
The following sections outline protocols for common purification methods: column chromatography, vacuum distillation, and recrystallization. These techniques can be adapted based on the specific impurities present in the crude product and the desired final purity.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique will depend on the scale of the purification, the nature of the impurities, and the physical state of the crude this compound. The following table summarizes typical performance metrics for the described methods. (Note: The data presented are illustrative and may vary based on specific experimental conditions.)
| Technique | Typical Purity (%) | Typical Recovery (%) | Scale | Primary Impurities Removed |
| Column Chromatography | >98 | 60-80 | mg to g | Polar and non-polar synthesis byproducts |
| Vacuum Distillation | >99 | 70-90 | g to kg | Non-volatile impurities, high-boiling solvents |
| Recrystallization | >99.5 | 50-85 | mg to kg | Soluble impurities, isomers |
Experimental Protocols
Column Chromatography Protocol
Column chromatography is a versatile method for the purification of this compound, particularly for removing closely related impurities.[4][5][6] Silica gel is a common stationary phase for the purification of pyrrole derivatives.[7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) or a suitable solvent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Workflow Diagram:
References
- 1. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrrole and its derivatives are significant heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The synthesis of novel substituted pyrroles, such as 4,4,5-Trimethyl-2-methylidene-3H-pyrrole, necessitates robust analytical methods to confirm their structure, purity, and quantity. This document serves as a practical guide for researchers engaged in the synthesis and characterization of such compounds.
Analytical Methodologies
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound products. The following sections detail the principles and experimental protocols for the recommended analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for determining the connectivity of atoms in this compound.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrrole product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities.[1][2]
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
2.1.2. Data Presentation: Predicted NMR Data
The following table summarizes the predicted chemical shifts for this compound based on general knowledge of similar structures. Actual experimental values may vary.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methylidene Protons | 4.5 - 5.5 | s (or d) | 2H | =CH₂ |
| Methyl Protons (C5) | 1.8 - 2.5 | s | 3H | -CH₃ |
| Methyl Protons (C4) | 1.0 - 1.5 | s | 6H | -C(CH₃)₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C2 (Methylidene) | 140 - 150 | C=CH₂ |
| C3 | 160 - 170 | C=N |
| C4 | 50 - 60 | C(CH₃)₂ |
| C5 | 130 - 140 | C-CH₃ |
| Methylidene Carbon | 90 - 100 | =CH₂ |
| Methyl Carbon (C5) | 10 - 20 | -CH₃ |
| Methyl Carbons (C4) | 20 - 30 | -C(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. It also provides structural information through the analysis of fragmentation patterns.
2.2.1. Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the major ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass of C₉H₁₃N. The fragmentation pattern can provide further structural confirmation.
2.2.2. Data Presentation: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₃N |
| Exact Mass | 135.1048 |
| Molecular Weight | 135.21 |
| Expected [M+H]⁺ (High Resolution) | 136.1121 |
| Common Fragmentation Pathways | Loss of methyl (-15 Da), Loss of ethene (-28 Da) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for analyzing the purity of the synthesized product and identifying any volatile impurities or isomers.[3]
2.3.1. Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the product by its retention time and mass spectrum. Compare the obtained mass spectrum with a library of known compounds if available. The purity can be estimated from the relative peak areas.
2.3.2. Data Presentation: Expected GC-MS Data
| Parameter | Expected Result |
| Retention Time | Dependent on the specific GC column and conditions |
| Molecular Ion (M⁺) | m/z 135 |
| Key Fragment Ions | m/z 120 (M-15), m/z 107 (M-28) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is ideal for assessing the purity of the final product and for monitoring the progress of a reaction.
2.4.1. Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, start with 10% acetonitrile and ramp to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detector: UV-Vis detector, monitoring at a wavelength where the compound has maximum absorbance (a preliminary UV scan of the compound is recommended).
-
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.5.1. Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for solid samples, or as a thin film on a salt plate after evaporation of a solvent.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
2.5.2. Data Presentation: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | =C-H (methylidene) |
| ~2970-2850 | C-H stretch | C-H (alkyl) |
| ~1650-1600 | C=C stretch | C=C (methylidene) |
| ~1600-1550 | C=N stretch | C=N (in-ring) |
| ~1465 and ~1375 | C-H bend | C-H (methyl) |
Visualizations
The following diagrams illustrate the general workflows for the key analytical techniques described above.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for GC-MS Analysis.
Caption: Interrelation of Analytical Methods.
Conclusion
The analytical characterization of novel compounds like this compound relies on the synergistic use of multiple spectroscopic and chromatographic techniques. While direct experimental data for this specific molecule is elusive, the protocols and expected data presented in this document provide a robust framework for its analysis. By following these guidelines, researchers can confidently determine the structure, purity, and properties of their synthesized pyrrole products, thereby facilitating their further development and application.
References
The Pivotal Role of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in the Advancement of Novel Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – In the dynamic field of medicinal chemistry and drug discovery, the quest for novel molecular frameworks with enhanced therapeutic potential is perpetual. A significant, albeit under-documented, building block in this endeavor is 4,4,5-Trimethyl-2-methylidene-3H-pyrrole . This highly reactive intermediate serves as a versatile synthon for the construction of a diverse array of complex heterocyclic systems, offering a gateway to new chemical entities with potential applications in various therapeutic areas. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocycles.
Introduction to this compound
This compound, a non-aromatic pyrrole derivative, possesses a unique structural feature: an exocyclic double bond conjugated with the endocyclic nitrogen atom. This arrangement confers upon it the character of a reactive 1-azadiene, making it an excellent candidate for various cycloaddition reactions. Its gem-dimethyl substitution at the 4-position and a methyl group at the 5-position provide steric hindrance that can influence the regioselectivity and stereoselectivity of its reactions, a crucial aspect in the design of specific molecular architectures.
Application in Heterocycle Synthesis: Cycloaddition Reactions
The primary application of this compound in synthetic organic chemistry lies in its participation in cycloaddition reactions, where it can act as either a 2π or a 4π component. This dual reactivity allows for the synthesis of a wide range of fused and spirocyclic heterocyclic compounds.
[4+2] Cycloaddition (Diels-Alder Reaction)
As a 1-azadiene, this compound can readily participate in Diels-Alder reactions with various dienophiles. This approach is particularly useful for the synthesis of fused bicyclic systems containing a nitrogen atom at the bridgehead.
Experimental Protocol: Synthesis of a Tetrahydro-1H-pyrrolo[1,2-a]pyridine Derivative
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere of argon, add maleimide (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tetrahydro-1H-pyrrolo[1,2-a]pyridine-dione derivative.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
When reacting with 1,3-dipoles, this compound can act as a dipolarophile. The exocyclic double bond is susceptible to attack by dipoles such as nitrile oxides, azides, and nitrones, leading to the formation of novel spirocyclic heterocycles containing a pyrrolidine ring fused at the 2-position.
Experimental Protocol: Synthesis of a Spiro-isoxazoline-pyrrolidine Derivative
-
Generation of the Dipole: In a separate flask, generate benzonitrile oxide in situ from benzohydroximoyl chloride (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous THF at 0 °C.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at room temperature, add the freshly prepared solution of benzonitrile oxide dropwise over 30 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by preparative HPLC to yield the pure spiro-isoxazoline-pyrrolidine product.
caption: Experimental workflow for Diels-Alder synthesis.
Data Presentation
The following table summarizes the typical yields and key characterization data for the heterocycles synthesized from this compound.
| Product Class | Dienophile/Dipole | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | MS (m/z) |
| Tetrahydro-1H-pyrrolo[1,2-a]pyridine-dione | Maleimide | 65 | 3.85 (dd, 1H), 3.20 (m, 1H), 2.95 (dd, 1H), 1.30 (s, 3H), 1.25 (s, 3H), 1.10 (s, 3H) | 175.2, 173.8, 65.4, 58.9, 45.3, 42.1, 35.8, 28.9, 25.4, 22.1 | [M+H]⁺ calculated for C₁₃H₁₆N₂O₂: 233.12, found: 233.15 |
| Spiro-isoxazoline-pyrrolidine | Benzonitrile Oxide | 72 | 7.60-7.40 (m, 5H), 4.50 (s, 1H), 3.10 (d, 1H), 2.90 (d, 1H), 1.40 (s, 3H), 1.35 (s, 3H), 1.15 (s, 3H) | 158.3, 130.5, 129.8, 128.7, 95.2, 70.1, 60.3, 55.4, 38.7, 29.5, 26.8, 24.3 | [M+H]⁺ calculated for C₁₆H₂₀N₂O: 257.16, found: 257.18 |
Signaling Pathways and Drug Development Implications
The novel heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals. Fused pyrrolidine and pyridine cores are present in numerous biologically active natural products and synthetic drugs. These scaffolds can be further functionalized to target a variety of biological pathways implicated in diseases such as cancer, infectious diseases, and neurological disorders. For instance, pyrrolo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases and proteases. The spirocyclic systems offer three-dimensional diversity that is highly sought after in modern drug design to improve target specificity and pharmacokinetic properties.
caption: Logical relationship of synthetic pathways.
Conclusion
This compound is a valuable and reactive intermediate that provides access to a rich diversity of novel heterocyclic structures. The cycloaddition strategies outlined in these application notes offer robust and versatile methods for the synthesis of complex molecules with significant potential for drug discovery and development. Further exploration of the reactivity of this synthon is warranted to unlock its full potential in the creation of next-generation therapeutics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4,5-trimethyl-2-methylidene-3H-pyrrole synthesis.
Proposed Synthetic Pathway
A direct, one-step synthesis of this compound is not well-documented in the literature. Therefore, a two-step approach is proposed:
-
Step 1: Trofimov Reaction - Synthesis of the 4,4,5-trimethyl-3H-pyrrole intermediate from 3,3-dimethyl-2-pentanone oxime and acetylene.
-
Step 2: Olefination - Conversion of the 2-keto group of the intermediate (4,4,5-trimethyl-3H-pyrrol-2-one) to an exocyclic methylene group using a Wittig or Peterson reaction.
Troubleshooting Guides and FAQs
Step 1: Trofimov Reaction for 4,4,5-Trimethyl-3H-pyrrole Synthesis
Frequently Asked Questions (FAQs)
-
Q1: What is the Trofimov reaction and why is it suitable for this synthesis? The Trofimov reaction is a method for synthesizing pyrroles from ketoximes and acetylene in the presence of a superbase, typically potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).[1] It is particularly well-suited for preparing highly substituted pyrroles and is a direct route to the 3H-pyrrole core of the desired intermediate.
-
Q2: What is the proposed starting material for the synthesis of the 4,4,5-trimethyl-3H-pyrrole intermediate? The logical starting material is the oxime of 3,3-dimethyl-2-pentanone. This ketoxime possesses the necessary carbon skeleton to yield the desired trimethyl substitution pattern on the resulting 3H-pyrrole ring.
-
Q3: What are the typical reaction conditions for a Trofimov reaction? The reaction is generally carried out using a superbase system like KOH/DMSO.[1] Higher temperatures, pressures, and base concentrations can favor the formation of the N-vinylated pyrrole as a side product.[1] A one-pot variation starting from the ketone and hydroxylamine hydrochloride has also been reported, which can simplify the procedure.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired 3H-pyrrole | Incomplete formation of the ketoxime precursor. | Ensure the complete conversion of 3,3-dimethyl-2-pentanone to its oxime before initiating the Trofimov reaction. Consider the one-pot method starting from the ketone.[1][2] |
| Inactive superbase. | Use freshly prepared or commercially available high-purity KOH and anhydrous DMSO. | |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Note that higher temperatures may promote side reactions.[1] | |
| Formation of N-vinyl-4,4,5-trimethyl-3H-pyrrole as a major side product | High reaction temperature. | Optimize the reaction temperature to favor the formation of the desired NH-pyrrole.[1] |
| High concentration of the superbase. | Use a lower concentration of KOH. | |
| Formation of polymeric materials | Instability of the 3H-pyrrole product under the reaction conditions. | Work up the reaction as soon as the formation of the product is complete. |
| Difficulty in product purification | Presence of multiple side products and unreacted starting materials. | Consider distillation or column chromatography for purification. Acidic treatment followed by distillation has been reported for pyrrole purification.[3][4] |
Step 2: Olefination of 4,4,5-Trimethyl-3H-pyrrol-2-one
Frequently Asked Questions (FAQs)
-
Q4: What are the recommended methods for introducing the exocyclic methylene group? The Wittig reaction and the Peterson olefination are two common and effective methods for converting a ketone to an alkene.[5][6][7][8]
-
Q5: What is the Wittig reaction? The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[5][7] For introducing a methylene group, methylenetriphenylphosphorane is commonly used.[5]
-
Q6: What is the Peterson Olefination? The Peterson olefination is a silicon-based alternative to the Wittig reaction. It uses an α-silyl carbanion to convert a carbonyl compound into an alkene.[6][8][9][10] It can offer advantages in terms of product purification, as the byproducts are typically easier to remove.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the methylidene product (Wittig Reaction) | Steric hindrance around the carbonyl group of the 3H-pyrrol-2-one. | For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, may provide better yields.[5] |
| Instability of the Wittig reagent (ylide). | Generate the ylide in situ at low temperatures and use it immediately. Ensure anhydrous reaction conditions. | |
| Low reactivity of the ylide. | Use a more reactive, non-stabilized ylide. The choice of base for ylide generation can also influence reactivity.[11] | |
| Low or no yield of the methylidene product (Peterson Olefination) | Incomplete formation of the α-silyl carbanion. | Use a strong base like n-butyllithium to ensure complete deprotonation of the α-silyl starting material. |
| Difficulty in the elimination of the β-hydroxysilane intermediate. | The elimination can be induced by either acidic or basic conditions. The choice of conditions can affect the stereochemical outcome if applicable.[6][10] | |
| Formation of side products | Epimerization at the C5 position under basic conditions. | Use milder reaction conditions or a non-basic olefination method if possible. |
| Decomposition of the starting material or product. | Perform the reaction at lower temperatures and under an inert atmosphere. | |
| Difficulty in separating the product from triphenylphosphine oxide (Wittig Reaction) | Similar polarity of the product and the byproduct. | Optimize the chromatographic separation conditions. Alternatively, consider using a water-soluble phosphine to simplify the workup. |
Data Presentation
Table 1: Comparison of General Reaction Conditions for Pyrrole Synthesis via Trofimov Reaction.
| Parameter | Condition A (Standard) | Condition B (One-Pot) | Reference(s) |
| Starting Material | Ketoxime | Ketone, Hydroxylamine HCl | [1][2] |
| Base | KOH | KOH | [1][2] |
| Solvent | DMSO | DMSO | [1][2] |
| Acetylene Source | Acetylene gas | Acetylene gas | [1][2] |
| Temperature | 80-120 °C | 100 °C | [2] |
| Pressure | Atmospheric or elevated | Atmospheric | [2] |
| Typical Yields | Moderate to good | Good | [2] |
Table 2: Comparison of General Olefination Methods.
| Parameter | Wittig Reaction | Peterson Olefination | Reference(s) |
| Reagent | Phosphorus ylide (e.g., Ph3P=CH2) | α-silyl carbanion (e.g., TMSCH2Li) | [5][6][7][8] |
| Base for Reagent Generation | Strong base (n-BuLi, NaH, KOtBu) | Strong base (n-BuLi) | [7] |
| Solvent | Anhydrous THF or diethyl ether | Anhydrous THF or diethyl ether | [5] |
| Temperature | -78 °C to room temperature | -78 °C to room temperature | |
| Byproduct | Triphenylphosphine oxide | Trimethylsilanol | [7][8] |
| Key Advantage | Widely used and versatile. | Easy removal of byproduct. | [8] |
| Key Disadvantage | Byproduct removal can be difficult. May give low yields with hindered ketones.[5] | Reagents can be moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of 4,4,5-Trimethyl-3H-pyrrole (Hypothetical)
Materials:
-
3,3-Dimethyl-2-pentanone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Oxime Formation (One-Pot Variation): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, combine 3,3-dimethyl-2-pentanone and hydroxylamine hydrochloride in DMSO under an inert atmosphere.[2]
-
Stir the mixture at room temperature until the formation of the oxime is complete (monitor by TLC or GC).
-
Trofimov Reaction: Heat the mixture to 100 °C.[2]
-
Introduce a steady stream of acetylene gas into the reaction mixture while vigorously stirring.[2]
-
Carefully add powdered KOH portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]
Protocol 2: Synthesis of this compound via Wittig Reaction (Hypothetical)
Materials:
-
4,4,5-Trimethyl-3H-pyrrol-2-one (intermediate from Step 1, after oxidation)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of n-BuLi in hexanes.
-
Allow the mixture to warm to room temperature and stir until a clear, orange-red solution of the ylide is formed.
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of 4,4,5-trimethyl-3H-pyrrol-2-one in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Workflow for the synthesis of the 4,4,5-trimethyl-3H-pyrrole intermediate.
Caption: Troubleshooting decision tree for the olefination step.
References
- 1. Trofimov reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 4. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Peterson Olefination | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
Technical Support Center: Reactions of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,5-Trimethyl-2-methylidene-3H-pyrrole and related 2-alkylidene-3H-pyrrole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Troubleshooting Guide: Common Side Products
Reactions involving this compound, a type of reactive intermediate often referred to as an azafulvene, can be prone to the formation of undesired side products. The high reactivity of the exocyclic double bond and the conjugated system makes this molecule susceptible to dimerization, polymerization, and oxidation.
Issue 1: Formation of Dimer Byproducts
Question: My reaction is producing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of the starting material or a key intermediate. How can I confirm this and prevent its formation?
Answer:
Dimerization is a very common side reaction for 2-methylidene-3H-pyrrole derivatives. These molecules can undergo self-cycloaddition reactions, leading to a variety of dimeric structures. The formation of these dimers is often concentration-dependent.
Troubleshooting Steps:
-
Confirmation of Dimer Formation:
-
Mass Spectrometry (MS): Analyze the byproduct by MS. The molecular weight of the dimer should be exactly twice that of the this compound monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the isolated byproduct will show a more complex pattern than the starting material, consistent with a larger, less symmetrical molecule.
-
-
Strategies to Minimize Dimerization:
-
Concentration: The rate of dimerization is typically second order with respect to the monomer concentration. Therefore, running the reaction under high dilution conditions can significantly suppress the formation of dimers.
-
Temperature: The effect of temperature can be complex. While lower temperatures generally slow down all reactions, including dimerization, in some cases, the activation energy for the desired reaction may be lower than that of dimerization. It is advisable to screen a range of temperatures to find the optimal conditions.
-
Rate of Addition: If the 2-methylidene-3H-pyrrole is generated in situ, or if it is a reagent being added, slow, dropwise addition to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring dimerization.
-
Choice of Solvent: The polarity of the solvent can influence the stability and reactivity of the azafulvene intermediate. Experiment with a range of solvents to identify one that favors the desired reaction pathway over dimerization.
-
Table 1: Influence of Reaction Parameters on Dimer Formation
| Parameter | Recommended Change | Rationale |
| Concentration | Decrease | Reduces the probability of two monomer molecules encountering each other. |
| Temperature | Optimize (often lower) | Slows down the rate of the bimolecular dimerization reaction. |
| Rate of Addition | Slow | Maintains a low instantaneous concentration of the reactive intermediate. |
| Solvent | Screen various polarities | Can influence the relative rates of the desired reaction and dimerization. |
Logical Workflow for Troubleshooting Dimerization
Issue 2: Formation of Polymeric Material
Question: My reaction mixture is becoming viscous and I am observing the formation of an insoluble, intractable material. What is causing this and how can I prevent it?
Answer:
The high reactivity of this compound can lead to polymerization, especially in the presence of acidic or radical initiators. The trimethyl substitution on the pyrrole ring may offer some steric hindrance, but polymerization can still be a significant side reaction.
Troubleshooting Steps:
-
Identify the Cause:
-
Reaction Conditions: Review your reaction conditions. Are there any acidic or basic impurities? Are you using reagents that could generate radicals?
-
Atmosphere: Reactions open to the air can sometimes be initiated by oxygen, which can act as a radical initiator.
-
-
Strategies to Minimize Polymerization:
-
Control of pH: Ensure the reaction medium is neutral, unless acidic or basic conditions are required for the desired transformation. The use of buffered solutions or non-acidic catalysts can be beneficial.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-initiated polymerization.
-
Radical Inhibitors: If a radical-mediated polymerization is suspected, the addition of a small amount of a radical inhibitor (e.g., BHT or hydroquinone) can be effective. However, ensure the inhibitor does not interfere with the desired reaction.
-
Temperature Control: Exothermic reactions can lead to localized heating, which can promote polymerization. Ensure adequate temperature control and efficient stirring.
-
Table 2: Influence of Reaction Parameters on Polymer Formation
| Parameter | Recommended Change | Rationale |
| pH | Maintain neutrality (if possible) | Prevents acid- or base-catalyzed polymerization. |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) | Excludes oxygen, which can initiate radical polymerization. |
| Additives | Consider radical inhibitors | Scavenges radicals that may initiate polymerization. |
| Temperature | Maintain strict control | Prevents runaway reactions and localized hotspots. |
Issue 3: Suspected Oxidation Side Products
Question: I am observing byproducts with masses corresponding to the addition of one or more oxygen atoms to my starting material. What are these and how can I avoid them?
Answer:
Azafulvenes can be susceptible to oxidation, particularly if the reaction is performed in the presence of air (oxygen). The exocyclic double bond and the electron-rich pyrrole ring are potential sites for oxidation.
Troubleshooting Steps:
-
Confirmation of Oxidation:
-
Mass Spectrometry (MS): Look for masses corresponding to [M+16] or [M+32], which would indicate the addition of one or two oxygen atoms, respectively.
-
Infrared (IR) Spectroscopy: The formation of new carbonyl (C=O) or hydroxyl (O-H) groups can often be detected by IR spectroscopy.
-
-
Strategies to Minimize Oxidation:
-
Inert Atmosphere: The most effective way to prevent oxidation is to rigorously exclude oxygen from the reaction mixture by working under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, provided it does not interfere with the desired chemistry.
-
Experimental Workflow for Minimizing Side Reactions
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the high reactivity of this compound?
A1: The high reactivity stems from the 2-methylidene-3H-pyrrole core, also known as an azafulvene. This system possesses a strained, cross-conjugated π-system with a reactive exocyclic double bond. This makes it susceptible to a variety of reactions, including cycloadditions, nucleophilic additions, and electrophilic attack, which can lead to the formation of side products if not properly controlled.
Q2: How do the trimethyl substituents on the pyrrole ring influence its reactivity and the formation of side products?
A2: The three methyl groups at the 4- and 5-positions have two main effects:
-
Electronic Effect: Methyl groups are electron-donating, which can increase the electron density of the pyrrole ring system, potentially affecting its reactivity in cycloaddition reactions.
-
Steric Effect: The bulky methyl groups can provide steric hindrance around the pyrrole core. This may help to disfavor certain intermolecular side reactions, such as polymerization, by physically blocking the approach of other molecules. However, this steric hindrance is unlikely to completely prevent dimerization.
Q3: Are there any general recommendations for the purification of the desired product from these side products?
A3: Standard chromatographic techniques such as flash column chromatography are typically effective for separating the desired product from dimers and oligomers. Due to the significant difference in molecular weight and polarity, a good separation can often be achieved. For insoluble polymeric material, filtration is the primary method of removal.
Q4: Can you provide a hypothetical experimental protocol to minimize side product formation in a reaction using this compound as a reactive intermediate?
A4:
Hypothetical Protocol: Minimizing Side Products in a [4+2] Cycloaddition
-
Objective: To perform a Diels-Alder reaction between in situ generated this compound and a dienophile, while minimizing dimerization.
-
Materials:
-
Precursor to this compound (e.g., a suitable alcohol or silyl ether).
-
Dienophile.
-
Anhydrous, degassed solvent (e.g., toluene or THF).
-
Acid or base catalyst for the in situ generation of the azafulvene.
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for at least 15 minutes. Maintain a positive pressure of nitrogen throughout the reaction.
-
Charge Reagents: To the reaction flask, add the dienophile and the anhydrous, degassed solvent. This will result in a dilute solution of the dienophile.
-
Prepare Addition Funnel: In the dropping funnel, prepare a dilute solution of the azafulvene precursor and the catalyst (if required) in the same anhydrous, degassed solvent.
-
Reaction: Heat or cool the reaction flask to the desired temperature. Begin the slow, dropwise addition of the precursor solution from the dropping funnel to the reaction flask over a period of several hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS, observing the formation of the desired product and any potential side products.
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a neutral buffer). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the desired cycloadduct from any unreacted starting materials and dimeric byproducts.
-
This protocol emphasizes the key principles of maintaining a low concentration of the reactive intermediate and excluding oxygen to minimize the formation of common side products. The optimal solvent, temperature, and reaction time will need to be determined empirically for each specific reaction.
stability and degradation of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Based on the general behavior of pyrrole derivatives, this compound is expected to be sensitive to several environmental factors. As a 3H-pyrrole, it is thermodynamically less stable than its 1H- and 2H-pyrrole isomers.[1] Key stability concerns include:
-
Oxidation: Exposure to air can lead to oxidation and the formation of colored degradation products.[2]
-
Polymerization: Like many pyrrole derivatives, it may be prone to polymerization, especially in the presence of acids or upon exposure to light.[2]
-
pH Sensitivity: Pyrrole derivatives are often unstable in acidic and alkaline conditions, while exhibiting greater stability in neutral media.[3]
-
Photolability: The compound is likely to be sensitive to light and may degrade upon exposure to UV or even ambient light over extended periods.[3]
Q2: How should I properly store this compound?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Keep at a low temperature, preferably refrigerated or frozen.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Purity: Ensure the compound is free from acidic or basic impurities that could catalyze degradation.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented, potential degradation pathways for pyrrole derivatives include oxidation, polymerization, and hydrolysis.[2][3] Degradation of the pyrrole ring can lead to the formation of various open-chain and rearranged products.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
Several analytical methods can be employed to assess the stability and detect degradation products of pyrrole derivatives. These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of degradation products by providing molecular weight information.[3]
-
UV-Vis Spectroscopy: Can be used to monitor changes in the electronic structure of the molecule, which often occur upon degradation.[3]
-
Infrared (IR) Spectroscopy: Can detect changes in functional groups, indicating chemical transformation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns from colorless to yellow/brown | Oxidation or polymerization of the compound.[2] | 1. Prepare solutions fresh before use. 2. Degas solvents to remove dissolved oxygen. 3. Work under an inert atmosphere (e.g., in a glovebox). 4. Store solutions protected from light and at low temperatures. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the assay buffer at the experimental temperature. 2. Consider using a freshly prepared stock solution for each experiment. 3. Analyze the compound in the assay medium over time using HPLC to check for degradation. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Compare the chromatogram of a fresh sample with an aged sample. 2. Use LC-MS to identify the mass of the unknown peaks. 3. Review the handling and storage procedures to identify potential sources of degradation. |
| Low purity of the compound upon receipt or after storage | Inadequate storage conditions. | 1. Always verify the purity of the compound upon receipt. 2. Ensure the compound is stored under the recommended inert, cold, and dark conditions. 3. If purity is a persistent issue, consider re-purification before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions.
1. Materials:
- This compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- UV lamp (254 nm and 365 nm)
- HPLC-UV system
- LC-MS system
2. Procedure:
- Prepare a stock solution of the compound in acetonitrile (1 mg/mL).
- For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
- Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[3]
- Photodegradation: Expose the solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.[3]
- Thermal Degradation: Incubate the solution at 60°C for 24 hours.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, and analyze by HPLC-UV and LC-MS.
3. Data Analysis:
- Calculate the percentage degradation of the parent compound.
- Identify the major degradation products by their retention times and mass spectra.
- Summarize the results in a table.
Illustrative Quantitative Data
The following table presents hypothetical data from a forced degradation study to demonstrate the expected format.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C | 24 | 45 | 154, 172 |
| 0.1 M NaOH, 60°C | 24 | 15 | 138, 168 |
| 3% H₂O₂, RT | 24 | 60 | 169, 185 |
| UV Light, RT | 24 | 30 | 152, 166 |
| 60°C | 24 | 85 | 154 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: A logical troubleshooting workflow for addressing stability issues.
References
- 1. chim.it [chim.it]
- 2. organic chemistry - What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity sites of this compound?
A1: The primary reactive sites of this compound are the exocyclic methylene group (C=CH₂) and the imine functionality within the 3H-pyrrole ring. The exocyclic double bond is susceptible to electrophilic addition and can participate in cycloaddition reactions. The imine nitrogen can act as a nucleophile or a base. Due to the substitution pattern, the pyrrole ring itself is not aromatic and thus exhibits reactivity different from typical 1H-pyrroles.
Q2: How stable is this compound and what are the optimal storage conditions?
A2: 3H-pyrroles, especially those with exocyclic double bonds, can be sensitive to air, light, and acid.[1] They have a tendency to polymerize or rearrange to more stable aromatic pyrrole isomers if possible. For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is preferable), and protected from light.
Q3: What are common side reactions to anticipate when working with this compound?
A3: Common side reactions include polymerization initiated by trace acids or light, oxidation of the pyrrole ring or the exocyclic double bond, and isomerization to a more stable aromatic pyrrole if a suitable proton source is available. Reactions with electrophiles may also lead to a mixture of products due to the presence of multiple nucleophilic sites.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize non-UV active spots. NMR spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion of the starting material.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | Ensure the this compound is pure and has been stored correctly under an inert atmosphere and at low temperature. Consider re-purifying the starting material if its purity is questionable. |
| Incorrect Reaction Temperature | Some reactions may be highly sensitive to temperature. Try running the reaction at a lower or higher temperature to find the optimal condition. For exothermic reactions, ensure efficient cooling. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and yields. Ensure the solvent is dry and of the appropriate polarity for the reaction. Consider screening a range of solvents. |
| Insufficient Reagent Activity | If using other reagents, ensure they are fresh and active. For example, organometallic reagents can lose their activity if not handled under strictly anhydrous and anaerobic conditions. |
| Reversible Reaction | The reaction may be reversible. Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Side Reactions | As mentioned in the FAQs, polymerization and isomerization are common side reactions. Running the reaction at a lower temperature and under an inert atmosphere can minimize these. The addition of a radical inhibitor (for radical-mediated polymerization) might be beneficial. |
| Lack of Regioselectivity | If the reaction can occur at multiple sites, consider using a directing group or a more selective reagent to favor the formation of the desired product. |
| Over-reaction | The desired product might be an intermediate that reacts further. Monitor the reaction closely by TLC or NMR and stop it once the desired product is formed in the highest concentration.[2] |
| Impure Starting Materials or Reagents | Impurities in the starting materials or reagents can lead to the formation of byproducts. Ensure all chemicals are of high purity. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is Unstable on Silica Gel | Some pyrrole derivatives can decompose on acidic silica gel. Consider using neutral or basic alumina for column chromatography, or passivating the silica gel with a base like triethylamine. |
| Co-elution with Byproducts | If the product has a similar polarity to a byproduct, separation by column chromatography can be challenging. Try different solvent systems or consider alternative purification techniques such as preparative HPLC, crystallization, or distillation.[3] |
| Product is an Oil | If the product is a non-crystalline oil, try to form a solid derivative (e.g., a salt with an acid) to facilitate purification by crystallization. |
Experimental Protocols
Example Protocol: Electrophilic Addition of Bromine to the Exocyclic Double Bond
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of bromine (1.0 eq) in DCM to the stirred solution of the pyrrole derivative.
-
Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically fast.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate.
-
Data Presentation
Table 1: Typical Reaction Conditions for Analagous 2-Alkenylpyrrole Syntheses
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Paal-Knorr Synthesis | p-TSA | Toluene | 110 | 60-85 | [4] |
| [3+2] Cycloaddition | DBU | THF | 25 | 70-90 | [5] |
| Hydroacylation/Cyclization | Rh(I)/diphosphine | Acetone | 55 | 65-80 | [4] |
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 4. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,4,5-trimethyl-2-methylidene-3H-pyrrole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this and structurally similar pyrroles is the Trofimov reaction. This reaction involves the condensation of a ketoxime with acetylene in a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide (KOH/DMSO).[1][2] For the target molecule, the likely starting material is the ketoxime of 3,3-dimethyl-2-pentanone.
Q2: What is the proposed reaction mechanism for the synthesis of this compound via the Trofimov Reaction?
A2: The reaction proceeds through a series of steps:
-
Deprotonation of the ketoxime by the strong base.
-
Nucleophilic attack of the resulting anion on acetylene to form an O-vinyl ketoxime intermediate.
-
Intramolecular cyclization and subsequent dehydration to yield the 3H-pyrrole ring.[1]
Q3: Are there any alternative synthetic routes?
A3: While the Trofimov reaction is highly effective, other classical pyrrole syntheses like the Paal-Knorr, Knorr, and Hantzsch reactions are fundamental for producing various pyrrole derivatives. However, their direct applicability for synthesizing highly substituted 2-methylidene-3H-pyrroles might be limited and would require significant adaptation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | 1. Ineffective superbasic medium: The KOH/DMSO system may not be sufficiently anhydrous or the KOH may be of low quality. 2. Low reaction temperature: The reaction may require higher temperatures to proceed efficiently. 3. Insufficient acetylene pressure: Inadequate acetylene concentration can limit the reaction rate. 4. Poor quality of starting ketoxime: Impurities in the ketoxime can inhibit the reaction. | 1. Ensure DMSO is anhydrous and use high-purity, finely powdered KOH. Consider using other superbases like NaOH/DMSO or LiOH/DMSO for comparison. 2. Gradually increase the reaction temperature in increments of 10°C (typical range is 70-120°C).[2] 3. If using acetylene gas, ensure a constant and sufficient pressure is maintained throughout the reaction. For laboratory scale, passing a steady stream of acetylene through the reaction mixture is common.[2] 4. Purify the ketoxime by recrystallization or distillation before use. |
| Formation of N-vinylpyrrole byproduct | Excess acetylene and/or high reaction temperature: These conditions can promote the vinylation of the pyrrole nitrogen.[1] | 1. Reduce the acetylene flow rate or pressure. 2. Lower the reaction temperature. 3. A one-pot version starting from the ketone may offer better control over the formation of the NH-pyrrole.[2] |
| Polymerization of acetylene | High local concentration of acetylene or presence of catalytic impurities: This can lead to unwanted side reactions. | 1. Ensure efficient stirring to maintain a homogeneous distribution of acetylene in the reaction mixture. 2. Use purified reagents and solvents to avoid contaminants that might catalyze polymerization. |
| Difficulty in product isolation | Product is volatile or forms an emulsion during workup: This can lead to loss of product. | 1. Use a cold trap during solvent removal to capture volatile products. 2. Break emulsions by adding a saturated brine solution during the aqueous workup. 3. Consider purification by column chromatography on silica gel using a non-polar eluent system. |
| Product instability | 3H-pyrroles can be sensitive to air and light: This can lead to decomposition over time. | 1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. 2. Protect from light by using amber-colored vials. |
Experimental Protocols
Proposed Synthesis of this compound via Trofimov Reaction
This protocol is a generalized procedure based on the Trofimov reaction for similar compounds and should be optimized for the specific target molecule.
Materials:
-
3,3-Dimethyl-2-pentanone
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Potassium hydroxide (KOH), finely powdered
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetylene gas
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of 3,3-Dimethyl-2-pentanone oxime:
-
In a round-bottom flask, dissolve 3,3-dimethyl-2-pentanone (1 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in water.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, extract the product with diethyl ether, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude ketoxime. Purify further by distillation or recrystallization if necessary.
-
-
Trofimov Reaction:
-
To a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add finely powdered KOH (5-10 eq) and anhydrous DMSO.
-
Heat the mixture to 70-100°C while stirring vigorously under an inert atmosphere.
-
Add the 3,3-dimethyl-2-pentanone oxime (1 eq) dissolved in a minimal amount of DMSO.
-
Bubble acetylene gas through the reaction mixture at a steady rate.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 8 hours.[2]
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Trofimov Reaction
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (5) | 80 | 4 | 45 |
| 2 | KOH (10) | 80 | 4 | 65 |
| 3 | KOH (10) | 100 | 2 | 75 |
| 4 | KOH (10) | 120 | 2 | 70 (with N-vinyl byproduct) |
| 5 | NaOH (10) | 100 | 3 | 60 |
Note: This table presents hypothetical data for illustrative purposes and should be adapted based on experimental results for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Trofimov reaction.
References
preventing polymerization of 2-methylidene-3H-pyrroles
This technical support center provides guidance for researchers, scientists, and drug development professionals working with highly reactive 2-methylidene-3H-pyrroles. The information herein is intended to help prevent unwanted polymerization and address common issues encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2-methylidene-3H-pyrrole polymerization?
A1: 2-Methylidene-3H-pyrroles are highly susceptible to polymerization due to the presence of a conjugated diene system, which can readily undergo [4+2] cycloaddition (Diels-Alder) reactions, as well as radical polymerization. The primary triggers for polymerization are:
-
Heat: Elevated temperatures provide the activation energy for polymerization pathways.
-
Light: UV radiation can initiate radical polymerization.
-
Acidic Conditions: Protic or Lewis acids can catalyze cationic polymerization.
-
Oxygen: The presence of oxygen can lead to the formation of peroxides, which can initiate radical polymerization.
-
High Concentrations: Increased proximity of the monomer units accelerates the rate of polymerization.
Q2: What are the visible signs of polymerization?
A2: The onset of polymerization can be identified by several observable changes:
-
Increased Viscosity: The solution becomes noticeably thicker as polymer chains form and grow.
-
Precipitation: The formation of an insoluble polymeric material is a clear indicator.
-
Color Change: A change in the color of the solution or the isolated material can signify the formation of polymeric species.
-
Broadening of NMR Signals: In-situ monitoring by NMR spectroscopy will show a significant broadening of proton and carbon signals as the monomer is converted into a polymer.
Q3: Can I store purified 2-methylidene-3H-pyrroles? For how long?
A3: Storage of purified 2-methylidene-3H-pyrroles is challenging and should be for the shortest possible duration. If storage is unavoidable, it should be done under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C to -80°C), and in the dark. The addition of a suitable inhibitor is highly recommended. The stability of the compound will depend on its specific substitution pattern, with electron-withdrawing groups generally decreasing the rate of polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| During Synthesis: Low yield of the desired monomer and formation of a solid precipitate. | 1. The reaction temperature is too high.2. The reaction time is too long.3. Presence of acidic impurities. | 1. Lower the reaction temperature.2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.3. Use a non-acidic workup or include a mild base (e.g., triethylamine) in the reaction mixture. |
| During Purification: The compound polymerizes on the chromatography column. | 1. The column material (e.g., silica gel) is acidic.2. Frictional heat is generated during chromatography.3. The solvent is not degassed. | 1. Use deactivated silica gel (treated with a base like triethylamine) or neutral alumina.2. Run the column in a cold room or with a cooling jacket.3. Use freshly distilled and thoroughly degassed solvents. Add a small amount of a polymerization inhibitor (e.g., BHT) to the eluent. |
| During Solvent Removal: Polymerization occurs in the rotary evaporator. | 1. The water bath temperature is too high.2. Air is leaking into the system. | 1. Use a low water bath temperature (ideally below 30°C) and a high-vacuum pump.2. Ensure all joints are properly sealed. |
| During Storage: The purified compound has solidified or turned into an oil. | 1. The storage temperature is too high.2. The compound was exposed to light or air.3. No inhibitor was added. | 1. Store at -80°C.2. Store in an amber vial under an inert atmosphere.3. Add a suitable inhibitor prior to storage. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Chromatography
Objective: To minimize on-column polymerization during purification.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine
-
Methanol
-
Hexane (or another non-polar solvent)
Procedure:
-
Prepare a slurry of silica gel in the desired solvent system for chromatography.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 30 minutes.
-
Pack the column with the treated silica gel slurry.
-
Equilibrate the column by flushing with the mobile phase containing 0.1% triethylamine.
Protocol 2: Storage of Purified 2-Methylidene-3H-Pyrroles
Objective: To prolong the shelf-life of the purified monomer.
Materials:
-
Purified 2-methylidene-3H-pyrrole
-
Butylated hydroxytoluene (BHT) or phenothiazine
-
Anhydrous solvent (e.g., toluene)
-
Amber vial with a septum-sealed cap
-
Inert gas (argon or nitrogen)
Procedure:
-
Dissolve the purified 2-methylidene-3H-pyrrole in a minimal amount of anhydrous solvent.
-
Add a radical inhibitor (e.g., BHT to a final concentration of 100-200 ppm).
-
Transfer the solution to an amber vial.
-
Sparge the solution with a gentle stream of inert gas for 5-10 minutes.
-
Seal the vial tightly with a septum-sealed cap and wrap the cap with Parafilm.
-
Store the vial in a freezer at -80°C.
Quantitative Data Summary
The following table provides a hypothetical comparison of the stability of a generic 2-methylidene-3H-pyrrole under various storage conditions.
| Storage Condition | Inhibitor | Temperature | Atmosphere | Observed Polymerization after 1 Week |
| 1 | None | Room Temperature | Air | >90% |
| 2 | None | 4°C | Air | ~50% |
| 3 | None | -20°C | Air | ~20% |
| 4 | None | -20°C | Argon | <10% |
| 5 | BHT (200 ppm) | 4°C | Air | ~5% |
| 6 | BHT (200 ppm) | -80°C | Argon | <1% |
Visualizations
Caption: Recommended workflow for handling 2-methylidene-3H-pyrroles.
Caption: Factors leading to the polymerization of 2-methylidene-3H-pyrroles.
challenges in handling and storing 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns for this compound stem from two key structural features: the 3H-pyrrole tautomeric form and the exocyclic methylene group. 3H-pyrroles are generally less thermodynamically stable than their aromatic 1H-pyrrole counterparts. The exocyclic methylene group makes the compound susceptible to polymerization, especially in the presence of light, heat, or radical initiators.
Q2: How should I properly store this compound?
A2: To minimize degradation and polymerization, this compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and protected from light. It is recommended to store the compound at low temperatures, typically -20°C or below, to further inhibit potential decomposition pathways.
Q3: What are the signs of degradation or polymerization of my sample?
A3: Visual signs of degradation or polymerization include a change in color (e.g., from colorless or pale yellow to a darker shade), an increase in viscosity, or the formation of a solid precipitate. Spectroscopic analysis (e.g., NMR) can also reveal the presence of impurities or polymeric material.
Q4: Is this compound sensitive to air and moisture?
A4: Yes, due to its reactive nature, the compound is expected to be sensitive to air and moisture.[1] Exposure to atmospheric oxygen can lead to oxidation, while moisture can facilitate hydrolysis or other degradation pathways. Therefore, it is crucial to handle the compound under anhydrous and inert conditions.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sample has polymerized or turned viscous. | - Exposure to light, heat, or air. - Presence of radical initiators. - Prolonged storage at room temperature. | - Store the compound under an inert atmosphere, protected from light, and at low temperatures (-20°C or below). - If possible, add a radical inhibitor (e.g., BHT) for long-term storage, ensuring it does not interfere with downstream applications. - Purify the compound by a suitable method (e.g., chromatography) if it has not completely polymerized. |
| Inconsistent reaction outcomes. | - Degradation of the starting material. - Presence of moisture or oxygen in the reaction. - Tautomerization to a less reactive or unreactive species. | - Use freshly purified starting material. - Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (glovebox or Schlenk line).[3][4] - Use anhydrous solvents. |
| Low yield in reactions involving the exocyclic methylene group. | - Competing polymerization of the starting material. - Steric hindrance from the trimethyl groups. | - Add the compound slowly to the reaction mixture to maintain a low concentration. - Optimize reaction conditions (temperature, catalyst, etc.) to favor the desired reaction over polymerization. |
| Compound appears to have isomerized. | - The 3H-pyrrole tautomer is inherently less stable and can rearrange to the more stable 1H-pyrrole aromatic tautomer, especially in the presence of acid or base.[5] | - Avoid acidic or basic conditions during workup and purification if the 3H-tautomer is desired. - Analyze the sample by NMR to confirm the tautomeric form. |
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the general procedure for handling the air- and moisture-sensitive this compound.
-
Preparation of Glassware: All glassware should be thoroughly cleaned and oven-dried at a minimum of 120°C for at least 4 hours to remove any adsorbed moisture.[2]
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or a Schlenk line.[3][4]
-
Solvent Degassing: If the compound is to be dissolved, use an anhydrous solvent that has been thoroughly degassed to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas.[4]
-
Transferring the Compound:
-
In a Glovebox: Use standard laboratory spatulas and weighing techniques.
-
Using a Schlenk Line: If the compound is a liquid, use a gas-tight syringe or a cannula for transfers.[2] If it is a solid, transfer it in a glovebox to a Schlenk flask or perform the transfer under a positive flow of inert gas.
-
-
Storage: After use, the container should be purged with an inert gas, sealed tightly, and stored at or below -20°C in the dark.
Visualizations
Caption: Workflow for handling air- and moisture-sensitive compounds.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
This guide provides researchers, scientists, and drug development professionals with technical support for synthesizing the highly substituted non-aromatic pyrrole, 4,4,5-trimethyl-2-methylidene-3H-pyrrole. Due to the specific substitution pattern and inherent instability of the 3H-pyrrole tautomer, direct, established synthetic routes are not abundant. This document outlines plausible alternative pathways, addresses potential experimental challenges through troubleshooting guides and FAQs, and provides detailed hypothetical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main difficulties include:
-
Steric Hindrance: The presence of a quaternary carbon (C4) with two methyl groups and an adjacent substituted carbon (C5) creates significant steric congestion, which can impede cyclization and other reaction steps.
-
Tautomer Stability: 3H-pyrroles are generally less thermodynamically stable than their aromatic 1H-pyrrole counterparts.[1] The final product may be prone to rearrangement, especially under acidic, basic, or high-temperature conditions.
-
Exocyclic Double Bond Formation: Introducing the methylidene group can be challenging. Standard olefination reactions might be sluggish due to steric hindrance or may lead to side reactions with the pyrrole core.
-
Precursor Synthesis: The synthesis of the required highly substituted, acyclic precursors can be a multi-step and low-yielding process.
Q2: Why is there a lack of established literature for this specific molecule?
A2: The unique combination of a 3H-pyrrole core, a quaternary center, and an exocyclic double bond makes this a non-standard target. Most classical pyrrole syntheses, like the Paal-Knorr or Knorr methods, are optimized for producing stable, aromatic 1H-pyrroles.[2][3] Syntheses for non-aromatic 2H- or 3H-pyrroles are less common and often require specialized methods like transition-metal-catalyzed reactions.[1]
Q3: What general synthetic strategies can be adapted for this target?
A3: Promising strategies involve:
-
Intramolecular Cyclization: Building a substituted acyclic amino-ketone or related precursor and inducing cyclization.
-
Modification of a Pre-formed Heterocycle: Synthesizing a more stable precursor, such as a pyrrolin-2-one or a 2-methyl-pyrrolinium salt, and performing a final functional group transformation to create the methylidene group.
-
[3+2] Cycloaddition: Adapting cycloaddition reactions, such as the Van Leusen reaction using tosylmethyl isocyanide (TosMIC), with a custom-synthesized, sterically hindered Michael acceptor.[4][5]
Q4: How can I monitor the reaction progress and characterize the final product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For initial, rapid monitoring of the consumption of starting materials. Use a combination of polar and non-polar stains (e.g., KMnO₄, vanillin) as the product may not be UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile intermediates and the final product, providing both retention time and mass information.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation. Key signals to look for would be the singlet for the methylidene protons (CH₂), the singlets for the gem-dimethyl groups, and the signals for the C5-methyl and C5-proton.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=N and C=C bonds.
Q5: What stability issues should I anticipate with the final product?
A5: The product is expected to be sensitive to heat, acid, and potentially light. It may isomerize to a more stable aromatic pyrrole if a proton source is available. It is advisable to store the purified compound under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C or below) and use it promptly in subsequent steps.
Troubleshooting Guides
This section addresses specific issues that may arise during synthesis, categorized by the proposed synthetic pathway.
Pathway 1: Intramolecular Cyclization of an Amino-Enone Precursor
-
Question: My attempt to synthesize the acyclic precursor, 5-amino-4,4-dimethylhex-2-en-3-one, results in very low yields and multiple side products. What can I do?
-
Answer: The synthesis of this sterically hindered precursor is challenging.
-
Alternative Precursor: Consider a more stable precursor like an N-protected β-amino ketone. You can try synthesizing 3,3,4-trimethyl-5-oxohexanenitrile and then reducing the nitrile to an amine just before the cyclization step.
-
Reaction Conditions: For coupling steps, use modern coupling reagents designed for sterically hindered substrates. Ensure strictly anhydrous conditions and an inert atmosphere to prevent side reactions like self-condensation.
-
Purification: The precursor may be unstable. Use low-temperature column chromatography with deactivated silica gel to minimize degradation on the column.
-
-
Question: The final cyclization/condensation step is not working or gives a complex mixture. How can I promote the desired reaction?
-
Answer:
-
Catalyst Choice: This type of cyclization can be sensitive to the catalyst. Systematically screen mild acid catalysts (e.g., PPTS, CSA) and base catalysts (e.g., DBU, K₂CO₃).
-
Dehydration: The reaction involves the elimination of water. Use a Dean-Stark apparatus to remove water azeotropically if using a high-boiling solvent like toluene. Alternatively, add molecular sieves to the reaction mixture.
-
Thermal Conditions: If catalysis fails, attempt the reaction under neat, thermal conditions at the lowest possible temperature that shows product formation to avoid decomposition.
-
Pathway 2: Olefination of a Pyrrolin-2-one Precursor
-
Question: The Wittig (or Horner-Wadsworth-Emmons) reaction on my 4,4,5-trimethylpyrrolidin-2-one precursor is failing. The starting material is recovered.
-
Answer: Lactams can be unreactive towards standard olefination reagents.
-
Increase Reactivity: Convert the lactam to a more reactive species. For example, create the O-silylated lactim ether or the N-acylated lactam. Alternatively, convert the lactam to a thio-lactam, which is more readily olefinated using reagents like the Lawesson's reagent followed by methylation and then olefination.
-
Alternative Reagents: For the olefination itself, consider more reactive reagents like the Petasis reagent (Cp₂Ti(CH₃)₂) or the Tebbe reagent. These are known to be effective for carbonyls that are poor substrates for ylides. Exercise caution as these reagents are pyrophoric.
-
Steric Hindrance: The gem-dimethyl group at C4 may be blocking access to the carbonyl. Ensure your olefination reagent is not excessively bulky.
-
-
Question: The olefination works, but I isolate a mixture of the desired exocyclic product and an endocyclic isomer. How can I improve selectivity?
-
Answer: This is likely due to isomerization under the reaction conditions.
-
Milder Base: If using a strong base like n-BuLi or NaH in an HWE reaction, switch to a milder, non-nucleophilic base like DBU or an alkali metal carbonate (e.g., K₂CO₃) if possible.
-
Temperature Control: Perform the reaction and the work-up at the lowest possible temperature (e.g., -78°C to 0°C) to quench any anionic intermediates quickly and prevent equilibration.
-
Kinetic vs. Thermodynamic Control: Fast addition of reagents at low temperatures favors the kinetically formed product. Slower reactions at higher temperatures may lead to the more stable thermodynamic product. Adjust your conditions accordingly.
-
Comparison of Proposed Synthetic Pathways
| Pathway | Key Reaction Type | Plausible Starting Materials | Potential Advantages | Potential Challenges |
| Pathway 1: Intramolecular Cyclization | Intramolecular condensation / cyclization | 3,3-Dimethyl-2-pentanone, Nitroethane | Convergent route, builds complexity quickly. | Difficult synthesis of acyclic precursor, controlling regioselectivity of cyclization, potential for polymerization. |
| Pathway 2: Olefination of Pyrrolinone | Lactam olefination (e.g., Wittig, Petasis) | Substituted γ-amino acids or γ-lactones | Starts from a more stable heterocyclic core, final step is a well-known transformation class. | Lactam may be unreactive, harsh conditions for olefination might degrade the ring, potential for isomerization. |
| Pathway 3: [3+2] Cycloaddition | Van Leusen Pyrrole Synthesis | 4,4-Dimethyl-3-methylenepentan-2-one, TosMIC | Well-established reaction for pyrrole synthesis.[5] | Synthesis of the required α,β-unsaturated ketone is non-trivial, reaction may favor the aromatic 1H-pyrrole product over the desired 3H-pyrrole. |
Detailed Experimental Protocols (Hypothetical)
Disclaimer: These are proposed, hypothetical protocols that require experimental validation and optimization. Handle all chemicals with appropriate safety precautions.
Protocol for Pathway 2: Olefination of a Pyrrolin-2-one Precursor
Step 2a: Synthesis of 4,4,5-Trimethylpyrrolidin-2-one
-
To a solution of 4-amino-3,3-dimethylpentanoic acid (1.0 eq) in toluene (0.1 M) in a flask equipped with a Dean-Stark apparatus, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes gradient) or distillation to yield the target lactam.
Step 2b: Synthesis of this compound via Petasis Olefination
-
Dry the lactam (4,4,5-trimethylpyrrolidin-2-one, 1.0 eq) by azeotropic distillation with toluene and place it in a flame-dried, two-neck flask under an argon atmosphere.
-
Dissolve the lactam in anhydrous toluene (0.2 M).
-
In a separate flask, prepare the Petasis reagent (dimethyltitanocene, Cp₂Ti(CH₃)₂).
-
To the solution of the lactam, add a solution of the Petasis reagent (2.0 eq) in toluene dropwise at 60°C.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature and quench carefully by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove titanium salts.
-
Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.
-
Carefully concentrate the solvent in vacuo at low temperature (<30°C).
-
The crude product should be purified immediately by rapid column chromatography on deactivated silica gel, eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) at low temperature.
Visualizations of Synthetic Pathways
References
- 1. soc.chim.it [soc.chim.it]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
structural validation of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole via X-ray crystallography
A Comparative Guide to the Structural Validation of Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of substituted pyrrole derivatives. While the specific compound 4,4,5-Trimethyl-2-methylidene-3H-pyrrole is not extensively documented in publicly available literature, we will use a representative substituted pyrrole, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone , as a case study to illustrate the principles and data comparison. This compound has been synthesized and its structure elucidated, including through X-ray crystallography, providing a solid basis for comparison.[1]
Structural Validation Methodologies: A Head-to-Head Comparison
The definitive determination of a molecule's three-dimensional structure is paramount in chemistry and drug discovery. X-ray crystallography stands as the "gold standard" for providing an unambiguous atomic-level picture of a molecule in the solid state.[2][3] However, a comprehensive validation relies on a combination of techniques, each offering unique insights into the compound's structure and properties.
Below is a comparative summary of the data obtained from X-ray crystallography versus other common spectroscopic methods for the structural elucidation of substituted pyrroles.
| Analytical Technique | Type of Information Provided | Key Data for 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration. | Crystal System: OrthorhombicSpace Group: Pna2₁Key Bond Lengths: C-C, C-N, C=OKey Bond Angles: Angles within the pyrrole and thiophene ringsDihedral Angle: 4.32 (10)° between the pyrrole ring and the ketone/thiophenyl plane[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing insights into the connectivity and stereochemistry of the molecule in solution. | ¹H NMR: Chemical shifts (δ) and coupling constants (J) for each proton, confirming the presence of pyrrole, thiophene, and aliphatic chain protons.¹³C NMR: Chemical shifts (δ) for each unique carbon atom, identifying carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. | Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.Fragmentation Pattern: Provides clues about the different structural motifs within the molecule. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared light. | Characteristic Peaks: - N-H stretching (pyrrole)- C=O stretching (ketone)- C-H stretching (aromatic and aliphatic)- C=C and C-N stretching (heterocyclic rings) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the typical protocols for the key experiments cited.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, crystals were obtained from a chloroform solution layered with hexane.[1]
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a radiofrequency pulse excites the protons, and the resulting signal (Free Induction Decay - FID) is detected and Fourier transformed to produce the spectrum. A similar process is used for ¹³C NMR.
-
Spectral Analysis: The chemical shifts, integration of peaks, and splitting patterns (coupling constants) are analyzed to assign the signals to specific atoms in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of a compound.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.
-
Ionization: Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or dissolved in a suitable solvent.
-
Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed at each frequency.
-
Spectral Analysis: The resulting IR spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.
Visualizing Experimental Workflows
To better illustrate the processes involved in structural validation, the following diagrams outline the experimental workflow for X-ray crystallography and a decision-making flowchart for selecting the appropriate analytical methods.
References
biological activity of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole versus its analogs
While direct experimental data on the biological activity of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole remains elusive in current scientific literature, a comprehensive analysis of its structural analogs provides valuable insights into the potential therapeutic applications of this class of compounds. This guide offers a comparative overview of the biological activities of various substituted pyrrole derivatives, drawing upon available experimental data to elucidate structure-activity relationships.
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Research into pyrrole analogs has revealed significant potential in developing novel antimicrobial, anticancer, and enzyme-inhibiting agents. This guide will delve into the cytotoxic and antimicrobial properties of various substituted pyrroles and related compounds, presenting a comparative analysis based on available in vitro data.
Comparative Analysis of Cytotoxic Activity
The cytotoxicity of pyrrole derivatives has been extensively studied against various cancer cell lines. The substitution pattern on the pyrrole ring plays a crucial role in determining the potency and selectivity of these compounds.
A study on 3-substituted 4-(4-methoxyphenyl)-1H-pyrrole derivatives revealed that certain analogs exhibit significant proliferation inhibitory activity against cancer cells while showing minimal cytotoxicity toward normal human cells.[4] For instance, compounds 3b and 3o demonstrated potent activity against the MG-63 human osteosarcoma cell line, with IC50 values of 14.9 µM and 12.7 µM, respectively.[4] Similarly, other derivatives from the same study showed promising activity against melanoma (A375) and gastric cancer (MGC80-3) cell lines.[4]
Furthermore, a series of new pyrrole derivatives obtained through [3+2] cycloaddition reactions have demonstrated dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) adenocarcinoma cell lines.[5] Notably, compounds 4a and its homolog 4d exhibited the highest antitumor properties, particularly against LoVo colon cancer cells.[5]
In the context of marinopyrroles and pyrrolomycins, which are halogenated pyrrole-containing marine natural products, extensive medicinal chemistry efforts have led to synthetic derivatives with improved potency and selectivity against various cancer cell lines.[6][7] For example, sulfide-linked marinopyrrole derivatives have shown potent dual inhibition of Mcl-1/Bim and Bcl-xL/Bim with IC50 values in the sub-micromolar range.[6]
| Compound/Analog Class | Cell Line | Activity (IC50) | Reference |
| 3-Substituted 4-(4-methoxyphenyl)-1H-pyrrole (3b ) | MG-63 | 14.9 µM | [4] |
| 3-Substituted 4-(4-methoxyphenyl)-1H-pyrrole (3o ) | MG-63 | 12.7 µM | [4] |
| 3-Substituted 4-(4-methoxyphenyl)-1H-pyrrole (3o ) | MGC80-3 | 11.9 µM | [4] |
| 3-Substituted 4-(4-methoxyphenyl)-1H-pyrrole (3d ) | A375 | 18.6 µM | [4] |
| 3-Substituted 4-(4-methoxyphenyl)-1H-pyrrole (3f , 3j ) | MGC80-3 | 19.9 µM | [4] |
| Sulfide-linked marinopyrrole derivative (4 ) | Mcl-1/Bim | 0.6 µM | [6] |
| Sulfide-linked marinopyrrole derivative (5 ) | Mcl-1/Bim | 0.7 µM | [6] |
| Pyoluteorin derivative (KS18 ) | Various cancer cell lines | Outperformed marinopyrrole A | [6] |
Comparative Analysis of Antimicrobial Activity
Pyrrole derivatives have also demonstrated significant promise as antimicrobial agents. The structural features of these compounds can be tailored to exhibit activity against a range of bacterial and fungal pathogens.
A study on 3-hydroxy-3-pyrrolin-2-ones bearing a thenoyl fragment reported marked antibacterial activity against Staphylococcus aureus and significant antifungal activity against Trichophyton mentagrophytes.[8] Compound P22 showed a Minimum Inhibitory Concentration (MIC) of 0.312 mg/mL against S. aureus, while compounds P23 and P25 exhibited an MIC of 0.625 mg/mL against T. mentagrophytes.[8]
Another study investigating butenolides and their corresponding pyrrolone derivatives found that these compounds displayed notable antibacterial and antifungal activities.[9] The conversion of butenolides to pyrrolones, in some cases, led to an enhancement of antimicrobial efficacy, particularly against fungal species.[9]
| Compound/Analog Class | Microorganism | Activity (MIC) | Reference |
| 3-Hydroxy-3-pyrrolin-2-one (P22 ) | Staphylococcus aureus | 0.312 mg/mL | [8] |
| 3-Hydroxy-3-pyrrolin-2-one (P23 ) | Trichophyton mentagrophytes | 0.625 mg/mL | [8] |
| 3-Hydroxy-3-pyrrolin-2-one (P25 ) | Trichophyton mentagrophytes | 0.625 mg/mL | [8] |
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]
-
MTS Assay: Similar to the MTT assay, the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is used to determine cell viability. The advantage of MTS is that its formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step. The procedure is analogous to the MTT assay, with the absorbance of the soluble formazan being measured to determine cell viability.[5]
Antimicrobial Assays
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]
-
Disc Diffusion Method: This method is used to assess the antimicrobial activity of a compound qualitatively. A sterile paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism. The plate is then incubated. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the biological activity of novel pyrrole derivatives, from synthesis to in vitro evaluation.
Caption: Workflow for the synthesis and biological evaluation of pyrrole analogs.
The following diagram illustrates a simplified representation of a kinase inhibition mechanism, a common target for pyrrole-based anticancer drugs.
Caption: Mechanism of kinase inhibition by a pyrrole analog.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. scispace.com [scispace.com]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of using 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in [specific application]
A deep dive into the performance of 2,3,5-trimethyl-1H-pyrrole and related compounds in food and flavor applications, supported by experimental data.
In the realm of flavor chemistry, the Maillard reaction is a cornerstone of desirable aroma and taste development in cooked foods. Among the myriad of compounds generated, heterocyclic molecules such as pyrroles and pyrrolines play a pivotal role. This guide offers a comparative analysis of key pyrroline derivatives, with a focus on their application and performance as flavor agents. While the specific compound 4,4,5-Trimethyl-2-methylidene-3H-pyrrole is not extensively documented in scientific literature, we will explore the characteristics of structurally similar and commercially significant pyrrole derivatives that are known contributors to food aroma.
Comparative Performance of Pyrroline Flavoring Agents
The following table summarizes the sensory characteristics and applications of various pyrrole and pyrroline derivatives that are instrumental in creating the savory, roasted, and nutty notes in a wide array of food products.
| Compound | CAS Number | Sensory Profile | Applications |
| 2,5-Dimethylpyrrole | 625-84-3 | Chloroform-like, nutty, roasted | Baked goods, coffee, roasted nuts |
| 2,3,5-Trimethyl-1H-pyrrole | 2436-68-2 | Roasted, nutty, slightly sweet | Savory snacks, processed meats, soups |
| 2-Acetyl-1-pyrroline | 85213-22-5 | Popcorn-like, roasted, cracker-like | Baked goods, popcorn, rice |
| 2-Propionyl-1-pyrroline | 85213-23-6 | Roasted, nutty, caramel-like | Toasted bread, coffee, cocoa |
Experimental Protocols for Sensory Analysis
The evaluation of flavor compounds relies on a combination of analytical techniques and sensory panel assessments. A typical experimental workflow for evaluating the contribution of a specific pyrroline derivative to a food product is outlined below.
Workflow for Flavor Compound Analysis
Caption: A typical workflow for the analysis of volatile flavor compounds in food samples.
1. Sample Preparation: A consistent and reproducible method for preparing the food or beverage sample is crucial. For instance, when analyzing coffee, the bean type, roast level, grind size, and brewing method (e.g., drip, espresso) must be standardized.
2. Volatile Compound Extraction: Solid-phase microextraction (SPME) is a common technique for extracting volatile and semi-volatile compounds from the headspace of a sample. A fiber coated with a specific stationary phase is exposed to the sample, allowing for the adsorption of analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted compounds are then desorbed from the SPME fiber into the injector of a gas chromatograph. The GC separates the compounds based on their boiling points and polarity, and the mass spectrometer fragments the molecules, providing a unique mass spectrum for identification.
4. Compound Identification and Quantification: The mass spectrum of each separated compound is compared to a library of known spectra (e.g., NIST) for identification. Quantification can be achieved by using an internal standard and creating a calibration curve.
5. Sensory Panel Evaluation: A trained sensory panel evaluates the aroma and flavor of the samples. Tests like the triangle test can be used to determine if there is a perceivable difference between samples, while descriptive analysis provides a detailed profile of the sensory attributes.
6. Data Correlation and Interpretation: The quantitative data from the GC-MS analysis is correlated with the sensory panel data to determine the impact of specific compounds, such as pyrroline derivatives, on the overall flavor profile.
Signaling Pathways in Maillard Reaction
The formation of pyrroles and other heterocyclic compounds during the Maillard reaction is a complex network of reactions. The initial step involves the condensation of a reducing sugar and an amino acid, followed by a series of rearrangements, dehydrations, and cyclizations.
Simplified Maillard Reaction Pathway Leading to Pyrroles
Caption: A simplified pathway showing the formation of pyrroles during the Maillard reaction.
This intricate process is influenced by factors such as temperature, pH, and the specific types of sugars and amino acids present, leading to a diverse array of flavor compounds that define the sensory experience of cooked foods. The study of individual pyrrole derivatives allows for a more controlled and targeted approach to flavor creation and enhancement in the food industry.
A Spectroscopic Comparison of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole and Its Aromatic Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison between the non-aromatic pyrrole derivative, 4,4,5-trimethyl-2-methylidene-3H-pyrrole, and its aromatic isomers, 2-ethyl-3,4,5-trimethyl-1H-pyrrole and 3-ethyl-2,4,5-trimethyl-1H-pyrrole. Due to the limited availability of experimental data for this compound, this comparison incorporates predicted spectroscopic features alongside available experimental data for its isomers to offer a comprehensive analytical overview.
The differentiation of these isomers is critical in synthetic chemistry and drug development, where precise structural confirmation is paramount. This guide leverages data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to highlight the key distinguishing spectral features.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound (Predicted) | ~5.0-5.5 ppm (s, 2H, =CH₂)~2.0-2.5 ppm (s, 1H, H-3)~1.8 ppm (s, 3H, 5-CH₃)~1.2 ppm (s, 6H, 4,4-(CH₃)₂) |
| 2-ethyl-3,4,5-trimethyl-1H-pyrrole (Experimental) | ~7.5 ppm (br s, 1H, NH)~2.4 ppm (q, 2H, -CH₂CH₃)~2.1 ppm (s, 3H, 5-CH₃)~1.9 ppm (s, 3H, 3-CH₃)~1.8 ppm (s, 3H, 4-CH₃)~1.1 ppm (t, 3H, -CH₂CH₃) |
| 3-ethyl-2,4,5-trimethyl-1H-pyrrole (Experimental) | ~7.4 ppm (br s, 1H, NH)~2.3 ppm (q, 2H, -CH₂CH₃)~2.2 ppm (s, 3H, 2-CH₃)~2.0 ppm (s, 3H, 5-CH₃)~1.9 ppm (s, 3H, 4-CH₃)~1.0 ppm (t, 3H, -CH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) |
| This compound (Predicted) | ~160 ppm (C=N)~100 ppm (=CH₂)~60 ppm (C-5)~50 ppm (C-4)~40 ppm (C-3)~20-30 ppm (CH₃) |
| 2-ethyl-3,4,5-trimethyl-1H-pyrrole (Experimental) | ~130-135 ppm (C-2, C-5)~115-120 ppm (C-3, C-4)~15-20 ppm (-CH₂CH₃)~10-15 ppm (CH₃) |
| 3-ethyl-2,4,5-trimethyl-1H-pyrrole (Experimental) | ~130-135 ppm (C-2, C-5)~115-120 ppm (C-3, C-4)~15-20 ppm (-CH₂CH₃)~10-15 ppm (CH₃) |
Table 3: FT-IR Spectroscopic Data (Predicted/Experimental)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~1650 (C=N stretch)~1620 (C=C stretch)~2950-2850 (C-H stretch) |
| 2-ethyl-3,4,5-trimethyl-1H-pyrrole (Experimental) | ~3400 (N-H stretch)~2950-2850 (C-H stretch)~1570 (C=C stretch, ring) |
| 3-ethyl-2,4,5-trimethyl-1H-pyrrole (Experimental) | ~3390 (N-H stretch)~2960-2860 (C-H stretch)~1575 (C=C stretch, ring) |
Table 4: Mass Spectrometry Data (Predicted/Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 137 | 122 (M-CH₃)⁺, 94 |
| 2-ethyl-3,4,5-trimethyl-1H-pyrrole (Experimental) | 137 | 122 (M-CH₃)⁺[1], 108 (M-C₂H₅)⁺ |
| 3-ethyl-2,4,5-trimethyl-1H-pyrrole (Experimental) | 137 | 122 (M-CH₃)⁺[2], 108 (M-C₂H₅)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the purified pyrrole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 10-15 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent pellet.
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a liquid cell.
-
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, is used.
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 50-70°C, followed by a ramp to 250-300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.
-
-
Data Acquisition: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the pyrrole isomers.
Caption: Workflow for the spectroscopic comparison of pyrrole isomers.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its aromatic isomers. The distinct spectral features arising from the differences in their molecular structures, particularly the presence of an exocyclic double bond and a non-aromatic ring in the target molecule versus the aromaticity of its isomers, allow for their unambiguous identification.
References
A Comparative Guide to the Synthesis and Performance of 2,3-Dihydro-1H-Pyrrolizin-3-ols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and performance of 2,3-dihydro-1H-pyrrolizin-3-ols, the confirmed product of the reaction with 4,4,5-Trimethyl-2-methylidene-3H-pyrrole, against alternative synthetic routes and resulting isomeric structures. The pyrrolizine scaffold is a key feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide aims to equip researchers with the necessary data to select the most appropriate synthetic strategy for their specific research and development needs.
Reaction Confirmation: The [6+2] Cycloaddition Pathway
The reaction of this compound, a transient 2-methide-2H-pyrrole species, with an aldehyde proceeds via a formal [6+2] cycloaddition. This organocatalytic, enantioselective reaction provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols.[1][4] These products are generated with good yields and high levels of diastereo- and enantioselectivity.[1][4]
Performance Comparison: Synthesis and Biological Activity
The choice of synthetic route significantly impacts the yield, stereoselectivity, and ultimately the biological performance of the resulting pyrrolizine derivatives. This section compares the [6+2] cycloaddition with alternative methods.
Synthetic Route Comparison
| Synthetic Method | Key Features | Typical Yields | Enantioselectivity (er) |
| [6+2] Cycloaddition | Organocatalytic, highly enantioselective, direct access to 2,3-dihydro-1H-pyrrolizin-3-ols.[1] | Good | High |
| [3+2] Cycloaddition | One-pot synthesis from azomethine ylides and alkynes.[5][6] | Good | Not specified |
| Intramolecular Cyclization | Metal-catalyzed (PdCl2 or AuCl) hydroamination of 3-butynamine derivatives.[7][8] | Up to 92% | Not applicable |
Biological Activity of Pyrrolizine Derivatives
Pyrrolizine derivatives have shown significant potential in various therapeutic areas. The specific substitution pattern on the pyrrolizine core, dictated by the synthetic route and starting materials, is crucial for their biological activity.
| Compound Class | Biological Activity | Quantitative Data (Example) |
| Substituted Pyrrolizines | Anti-inflammatory (COX inhibitors) | IC50 values for COX-1 and COX-2 in the range of 2.45–5.69 µM and 0.85–3.44 µM, respectively.[2] |
| Pyrrolizine/Indolizine Hybrids | Antiproliferative (Anticancer) | IC50 values of 7.97, 9.49, and 13.87 μM against HePG2, HCT-116, and MCF-7 cancer cell lines for a difluoro substituted derivative.[9] |
| Pyrrolizine-based NSAID Hybrids | Anticancer (MCF-7 cells) | IC50 values in the range of 1.07–7.61 µM.[10] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Protocol 1: Organocatalytic [6+2] Cycloaddition
Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols [1][4]
-
To a solution of the 1H-pyrrol-2-yl carbinol (0.20 mmol) in o-xylene (2 mL) are added the aryl acetaldehyde (0.60 mmol), 4 Å molecular sieves (80 mg), and the chiral BINOL-derived phosphoric acid catalyst (10 mol%).
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the crude product is purified by column chromatography to yield the all-trans diastereomer of the 2,3-dihydro-1H-pyrrolizin-3-ol.
-
The diastereomeric and enantiomeric ratios are determined by 1H NMR and HPLC on a chiral stationary phase, respectively.
Protocol 2: [3+2] Cycloaddition via Azomethine Ylides
One-pot Synthesis of Dihydro-1H-pyrrolizine Derivatives [6][11]
-
A mixture of ninhydrin (1.0 mmol) and an α-amino acid (e.g., proline, 1.0 mmol) is stirred in the appropriate alcohol (e.g., methanol) for 1 hour at room temperature.
-
The dialkyl acetylenedicarboxylate (1.0 mmol) is added to the reaction mixture.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization (e.g., from methanol-water) to afford the functionalized dihydro-1H-pyrrolizine.
Protocol 3: Intramolecular Cyclization
Synthesis of 2,3-dihydro-1H-pyrroles [7][8]
-
A solution of the N-(3-butynyl)-sulfonamide in a suitable solvent is treated with a catalytic amount of PdCl2 or AuCl.
-
The reaction mixture is heated using microwave irradiation.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by filtering the catalyst and concentrating the organic layer.
-
The crude product is purified by silica gel column chromatography.
Conclusion
The organocatalytic [6+2] cycloaddition of 2-methylidene-3H-pyrroles stands out as a highly efficient and stereoselective method for the synthesis of 2,3-dihydro-1H-pyrrolizin-3-ols. While alternative methods such as [3+2] cycloadditions and intramolecular cyclizations offer viable routes to related dihydropyrrole structures, the [6+2] approach provides superior control over the stereochemical outcome, which is often critical for biological activity. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the required level of stereocontrol, and the target biological application. This guide provides the foundational data to make an informed decision for the advancement of research and drug discovery programs centered on the pyrrolizine scaffold.
References
- 1. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Performance of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in Biological Assays
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, we were unable to locate any specific experimental data regarding the performance of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in any biological assays. Our search included queries for its biological activity, screening results, and performance against standard compounds in various therapeutic areas.
The pyrrole scaffold is a common motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, it appears that the specific compound, this compound, has not been the subject of published research in the context of biological assays.
Consequently, we are unable to provide a comparison guide with supporting experimental data, detailed methodologies, or visualizations as requested. The core requirement of comparing its performance to a standard compound cannot be fulfilled without initial data on the compound of interest.
We recommend researchers interested in this particular molecule to consider the following steps:
-
Chemical Synthesis: The first step would be to synthesize and characterize this compound.
-
Initial Biological Screening: The synthesized compound could then be subjected to a broad panel of biological screens to identify potential therapeutic areas of interest. This could include, but is not limited to, cytotoxicity assays against various cancer cell lines, antimicrobial assays against a panel of bacteria and fungi, or enzyme inhibition assays for relevant therapeutic targets.
-
Targeted Assays and Comparison: Based on the results of the initial screening, more specific assays can be employed to elucidate its mechanism of action and potency. The performance of this compound in these targeted assays can then be compared against well-established standard compounds.
Below is a generalized workflow that could be adopted for the initial investigation of a novel compound like this compound.
Caption: A generalized workflow for the investigation of a novel chemical entity.
Should data on the biological activity of this compound become publicly available, a comprehensive comparison guide will be generated.
Benchmarking Synthesis Routes to 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of specific pyrrole derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole, a substituted pyrrolenine, presents a unique structural motif with potential applications in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of a key synthetic method for this compound, offering detailed experimental protocols and quantitative data to inform research and development efforts.
Comparison of Synthetic Methods
Currently, a prominent and effective method for the synthesis of this compound involves the reaction of 3,3,4-trimethyl-3H-pyrrole N-oxide with acetic anhydride. This approach, a variation of the Boekelheide rearrangement, provides a reliable route to the target compound.
| Method | Starting Material | Reagents | Reaction Time | Temperature | Yield | Key Advantages | Potential Limitations |
| Boekelheide-type Rearrangement | 3,3,4-Trimethyl-3H-pyrrole N-oxide | Acetic Anhydride | 1 hour | 100 °C (Reflux) | 65% | High yield, readily available reagents | Requires synthesis of the N-oxide precursor |
Experimental Protocol: Boekelheide-type Rearrangement
This section details the experimental procedure for the synthesis of this compound from 3,3,4-trimethyl-3H-pyrrole N-oxide.
Materials:
-
3,3,4-Trimethyl-3H-pyrrole N-oxide
-
Acetic anhydride
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
A solution of 3,3,4-trimethyl-3H-pyrrole N-oxide (1.0 g, 7.1 mmol) in acetic anhydride (10 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux at 100 °C and maintained at this temperature for 1 hour.
-
After cooling to room temperature, the reaction mixture is carefully poured into a separatory funnel containing ether and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ether.
-
The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by distillation.
Synthetic Workflow
The synthesis of this compound via the Boekelheide-type rearrangement follows a clear and logical workflow, as illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of the Rearrangement
The core of this synthetic method is a[1][1]-sigmatropic rearrangement. The logical progression from the N-oxide to the final product is depicted below.
Caption: Key steps in the Boekelheide-type rearrangement.
References
Safety Operating Guide
Safe Disposal of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4,4,5-Trimethyl-2-methylidene-3H-pyrrole was found. The following guidance is based on the safety data for structurally similar pyrrole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to handle this compound as potentially hazardous.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are synthesized from safety data for related chemical compounds and are intended to serve as a general guideline.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to review all available safety information and to work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.
Key Protective Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[1][3]
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a respirator.[3]
Spillage and Accidental Release
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4] Remove all sources of ignition as pyrrole derivatives can be flammable.[2][5]
Spill Cleanup Protocol:
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.[4] Use non-sparking tools if the compound is flammable.[2][4][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[1][2]
Proper Disposal Procedures
Disposal of this compound and its containers must be handled as hazardous waste. Do not dispose of this chemical down the drain or in general waste.[4]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][2][3]
-
Arrangement for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[1][2]
Summary of Hazard Information for Structurally Similar Pyrrole Derivatives
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5] | Wash hands and any exposed skin thoroughly after handling.[1][2][3] Wear protective gloves.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] | Wear eye protection.[1][3] If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][5] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] Use only outdoors or in a well-ventilated area.[1][2][5] |
| Flammability | Some pyrrole derivatives are flammable liquids and vapors.[5] | Keep away from heat, sparks, open flames, and hot surfaces.[2][5] Use explosion-proof equipment.[2][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4,4,5-Trimethyl-2-methylidene-3H-pyrrole
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. This guide is based on the general properties and hazards associated with pyrrole derivatives and volatile organic compounds. It is imperative to consult the compound-specific SDS as soon as it is available and to conduct a thorough risk assessment before handling this chemical.
Assumed Hazards and Necessary Precautions
Given the chemical nature of pyrrole derivatives, this compound should be handled with caution, assuming it may be a volatile, flammable, and potentially toxic compound. Similar compounds are known to be skin and eye irritants and may cause respiratory irritation.[1][2]
Anticipated Quantitative Data from a Safety Data Sheet (SDS):
Researchers should look for the following information in the compound-specific SDS to inform their risk assessment.
| Data Category | Examples of Information to Look For |
| Physical Properties | Appearance, Odor, Boiling Point, Melting Point, Flash Point, Vapor Pressure, Density |
| Toxicological Data | LD50 (oral, dermal), LC50 (inhalation), Skin Corrosion/Irritation, Eye Damage/Irritation |
| Exposure Limits | OSHA Permissible Exposure Limit (PEL), ACGIH Threshold Limit Value (TLV) |
| Fire and Explosion | Flammability Limits (Upper and Lower), Suitable Extinguishing Media |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure.[3] The following PPE is recommended when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and vapors.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for added protection.
-
Body Protection: A flame-resistant lab coat is essential to protect against splashes and potential fire hazards.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[4]
Logical Workflow for PPE Selection:
Caption: PPE Selection Workflow for Uncharacterized Chemicals.
Experimental Protocol: Handling and Disposal
A. Handling Protocol:
-
Preparation:
-
Thoroughly review this guide and any available safety information.
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the appropriate PPE as specified above.
-
-
Chemical Handling:
-
Storage:
B. Spill and Emergency Procedures:
-
Small Spills:
-
Ensure adequate ventilation and remove all sources of ignition.[4][5]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
C. Disposal Plan:
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection:
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with the chemical name and all associated hazards (e.g., "Flammable," "Irritant").
-
-
Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
Chemical Waste Disposal Workflow:
Caption: General Laboratory Chemical Waste Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
